molecular formula C7H3BrF3I B1271566 5-Bromo-2-iodobenzotrifluoride CAS No. 364-12-5

5-Bromo-2-iodobenzotrifluoride

Cat. No.: B1271566
CAS No.: 364-12-5
M. Wt: 350.9 g/mol
InChI Key: FTIZUXGKTNJZEG-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzotrifluoride (CAS 364-12-5) is a versatile benzotrifluoride derivative with the molecular formula C₇H₃BrF₃I and a molecular weight of 350.90 g/mol. This compound serves as a highly valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure incorporates both bromo and iodo substituents, which exhibit distinct reactivity patterns and allow for sequential, selective cross-coupling reactions, making it an ideal precursor for constructing complex biaryl systems. This chemical has demonstrated significant research value as a key synthetic intermediate. It is notably employed in the synthesis of trifluoromethylated p-boronophenylalanine and its alcohol derivative, which are being evaluated as innovative probes for 19 F Magnetic Resonance Imaging (MRI). The trifluoromethyl group in these compounds enhances the sensitivity of detection in 19 F NMR and MRI studies, providing a powerful tool for diagnostic applications. The compound is solid at room temperature with a melting point of 73-75°C and a predicted boiling point of 238.6°C. As a specialist intermediate, its primary mechanism of action lies in its utility in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. The iodo substituent is generally more reactive than the bromo substituent, allowing for selective functionalization. This controlled reactivity enables researchers to systematically build complex molecules, such as those used in material science and drug discovery. The compound is for research use only and is not intended for diagnostic or therapeutic use. It is recommended to store it sealed in dry, refrigerated conditions (2-8°C).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIZUXGKTNJZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378434
Record name 5-Bromo-2-iodobenzotrifluoride
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Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-12-5
Record name 4-Bromo-1-iodo-2-(trifluoromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodobenzotrifluoride
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Record name 364-12-5
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Foundational & Exploratory

physicochemical properties of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental (CAS No: 364-12-5) are summarized in the table below for easy reference and comparison.[1][2] This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.9 g/mol [1]
Exact Mass 350.90 Da[1]
Melting Point 77-78 °C (Solvent: Water, Ethanol)[1]
Boiling Point 238.6 °C at 760 mmHg[1]
Density 2.2 ± 0.1 g/cm³[1]
Flash Point 98.1 ± 27.3 °C[1]
Refractive Index 1.556[1]
XLogP3 4.1[1]
PSA (Polar Surface Area) 0 Ų
Storage Conditions Refrigerated[1]

Synonyms: 4-Bromo-1-iodo-2-(trifluoromethyl)benzene, 2-Trifluoromethyl-4-bromoiodobenzene[1]

Safety and Handling Protocols

Due to its chemical nature, handling this compound requires adherence to strict safety protocols to minimize risk. The following guidelines are based on available safety data sheets.

Hazard Identification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Precautionary Measures & Personal Protective Equipment (PPE):

  • Handling: Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.

    • Respiratory Protection: Use a multi-purpose combination respirator cartridge (US) or equivalent.

  • Hygiene: Wash hands and face thoroughly after handling. Immediately change contaminated clothing.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Representative Synthetic Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a general and logical workflow for the synthesis of a related halo-benzotrifluoride, 2-bromo-5-fluorobenzotrifluoride, is presented. This multi-step synthesis illustrates a common strategy for introducing substituents onto a benzotrifluoride core.

The synthesis involves three main stages:

  • Nitration: The starting material, m-fluorobenzotrifluoride, undergoes nitration to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amino group.

  • Diazotization and Bromination: The resulting amine is converted to a diazonium salt, which is subsequently displaced by a bromine atom.

Synthesis_Workflow Start m-fluorobenzotrifluoride Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Intermediate1 5-fluoro-2-nitrobenzotrifluoride Nitration->Intermediate1 Reduction Reduction Intermediate1->Reduction Raney Ni/H₂ Intermediate2 5-fluoro-2-aminobenzotrifluoride Reduction->Intermediate2 Diazotization Diazotization & Bromination Intermediate2->Diazotization 1. NaNO₂/HBr 2. CuBr Product 2-bromo-5-fluorobenzotrifluoride Diazotization->Product

Caption: A logical workflow for the synthesis of a halo-benzotrifluoride.

References

An In-depth Technical Guide to 5-Bromo-2-iodobenzotrifluoride: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Compound Identification and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group. This unique substitution pattern makes it a highly versatile building block in synthetic chemistry.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

The key identification details for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 4-Bromo-1-iodo-2-(trifluoromethyl)benzene
CAS Number 364-12-5
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol
Synonyms Benzene, 4-bromo-1-iodo-2-(trifluoromethyl)-; 2-Trifluoromethyl-4-bromoiodobenzene

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueReference
Melting Point 77-78 °C[1]
Boiling Point 238.6 °C at 760 mmHg[1]
Density 2.2 ± 0.1 g/cm³[1]
Flash Point 98.1 °C[1]
Refractive Index 1.556[1]
Storage Conditions Refrigerated, store in a dry, cool, and well-ventilated place.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two different halogen substituents on the electron-deficient benzotrifluoride core. This di-halogenated structure is particularly valuable for sequential and regioselective cross-coupling reactions.

The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference in bond strength allows for selective activation of the C-I bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. The oxidative addition of a palladium(0) catalyst to the C-I bond occurs under milder conditions than the addition to the C-Br bond. This differential reactivity enables the selective functionalization at the 2-position, leaving the bromine atom at the 5-position available for a subsequent, different cross-coupling reaction. This stepwise approach is a powerful strategy for the convergent synthesis of complex molecules.

Logical Workflow for Sequential Cross-Coupling:

G A This compound B First Cross-Coupling (e.g., Sonogashira) Milder Conditions A->B Reactant C Selectively Coupled Intermediate (Alkynyl group at C2) B->C Selective C-I Activation D Second Cross-Coupling (e.g., Suzuki) More Forcing Conditions C->D Reactant E Di-substituted Product D->E C-Br Activation

Caption: Sequential functionalization strategy.

This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs and other biologically active compounds.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in synthesis. Below is a representative protocol for a selective Sonogashira coupling reaction, which targets the more reactive C-I bond. This protocol is based on established methods for similar substrates.

Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 5-Bromo-2-(phenylethynyl)benzotrifluoride via a selective, palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture using a syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-Bromo-2-(phenylethynyl)benzotrifluoride.

Application in Drug Development: Targeting the COX-2 Pathway

Trifluoromethyl-substituted pyrazole derivatives, which can be synthesized using intermediates like this compound, are a well-known class of selective cyclooxygenase-2 (COX-2) inhibitors. The drug Celecoxib is a prominent example. These inhibitors are a major class of anti-inflammatory drugs.

The COX-2 enzyme is a key player in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor to various prostaglandins (PGs) that mediate pain and inflammation.[1][2] By selectively inhibiting COX-2, these drugs reduce the production of inflammatory prostaglandins without affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[3]

Simplified COX-2 Signaling Pathway in Inflammation:

G cluster_cell Cell Membrane cluster_cyto Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A₂ Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Enzyme Arachidonic Acid->COX-2 substrate PGH2 Prostaglandin H₂ COX-2->PGH2 catalyzes PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases Prostaglandins Prostaglandins (e.g., PGE₂) PG_Synthases->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->PLA2 activates COX-2 Inhibitor COX-2 Inhibitor (e.g., Celecoxib Analogue) COX-2 Inhibitor->COX-2 inhibits

Caption: Role of COX-2 in inflammation and its inhibition.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-bromo-1-iodo-2-(trifluoromethyl)benzene characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization data and experimental protocols for 4-bromo-1-iodo-2-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry.

Chemical Identity and Physical Properties

4-bromo-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₃BrF₃I.[1] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group. This unique combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

PropertyValueSource
IUPAC Name 4-bromo-1-iodo-2-(trifluoromethyl)benzene[1]
CAS Number 364-12-5[1]
Molecular Formula C₇H₃BrF₃I[1]
Molecular Weight 350.90 g/mol [1]
Monoisotopic Mass 349.84149 Da[1]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The following sections would typically present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached halogens and the trifluoromethyl group.

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for compounds containing the -CF₃ group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-bromo-1-iodo-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for C-H, C-C, C-Br, C-I, and C-F bonds.

Wavenumber Range (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C stretching
1350-1150C-F stretching (strong)
1100-1000C-Br stretching
~500C-I stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one iodine atom.

Experimental Protocols

Synthesis of a Related Compound: 2-bromo-5-iodobenzotrifluoride

This procedure outlines the synthesis of an isomer and can be used as a template for the synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene, likely starting from the corresponding aniline precursor.

Starting Material: 4-bromo-3-(trifluoromethyl)aniline[2]

Reaction Scheme (Illustrative for Isomer):

Synthesis 4-bromo-3-(trifluoromethyl)aniline 4-bromo-3-(trifluoromethyl)aniline Diazonium Salt Diazonium Salt 4-bromo-3-(trifluoromethyl)aniline->Diazonium Salt 1. H₂SO₄, H₂O, -10°C 2. NaNO₂ (aq) 2-bromo-5-iodobenzotrifluoride 2-bromo-5-iodobenzotrifluoride Diazonium Salt->2-bromo-5-iodobenzotrifluoride KI (aq), Cu powder RT to reflux

Caption: Illustrative synthesis of a related isomer.

Procedure:

  • Dissolve 4-bromo-3-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.[2]

  • Cool the mixture to -10 °C under vigorous stirring to precipitate the aniline bisulfate.[2]

  • Slowly add an aqueous solution of sodium nitrite dropwise to the slurry to form the diazonium salt.[2]

  • To the diazonium salt solution, add an aqueous solution of potassium iodide and a catalytic amount of copper powder.[2]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.[2]

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[2]

  • Wash the combined organic phases sequentially with saturated sodium thiosulfate solution and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Characterization Workflow

A typical workflow for the characterization of the synthesized 4-bromo-1-iodo-2-(trifluoromethyl)benzene is outlined below.

Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography NMR NMR (¹H, ¹³C, ¹⁹F) Purified Product->NMR IR IR Spectroscopy Purified Product->IR MS Mass Spectrometry Purified Product->MS

References

5-Bromo-2-iodobenzotrifluoride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling procedures, and emergency protocols for 5-Bromo-2-iodobenzotrifluoride (CAS No. 364-12-5). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃I.[1] It is also known by other names including 4-Bromo-1-iodo-2-(trifluoromethyl)benzene.[1]

Table 1: Physical and Chemical Properties [1]

PropertyValue
Molecular Weight 350.9 g/mol
Exact Mass 350.90 Da
Density 2.2 ± 0.1 g/cm³
Melting Point 77-78 °C
Boiling Point 238.6 °C at 760 mmHg
Flash Point 98.1 ± 27.3 °C
Refractive Index 1.556
XLogP3 4.1

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: GHS07 (Exclamation Mark)

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling Procedures
  • Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Skin Protection: Wear protective gloves and suitable protective clothing.[1][2]

    • Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] If ventilation is inadequate, wear respiratory protection.[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[2]

  • Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1]

Storage Conditions
  • Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatible Materials: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][2]

  • Storage Environment: Refrigerated storage is recommended.[1] The storage area should be locked up.[1]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures [1]

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2]
Chemical Spill Response

A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for a spill of this compound.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps cluster_major_spill Major Spill Response start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert assess Assess the spill size and immediate hazards alert->assess ppe Don appropriate PPE: - Gloves - Goggles/Face shield - Lab coat - Respirator (if needed) assess->ppe Minor Spill evacuate Evacuate the area immediately assess->evacuate Major Spill contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain absorb Absorb the spilled material contain->absorb collect Carefully collect the absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose report Report the incident to the lab supervisor dispose->report end End report->end emergency_services Contact emergency services and EH&S evacuate->emergency_services

Caption: Workflow for handling a chemical spill of this compound.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1]

Toxicological and Ecological Information

References

Technical Guide: Solubility of 5-Bromo-2-iodobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide serves to collate the available physical properties of this compound and provides detailed, generalized experimental protocols for researchers to determine its solubility in various organic solvents. The methodologies described are based on established practices for similar halogenated aromatic compounds and are intended to provide a practical framework for laboratory investigation.

Introduction

This compound (CAS No. 364-12-5) is a halogenated aromatic compound of significant interest in organic synthesis. Its trifluoromethyl, bromo, and iodo substituents provide multiple reactive sites for the construction of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the solubility of this compound in a range of organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation. Optimal reaction conditions, efficient crystallization processes, and the development of suitable delivery systems are all contingent on accurate solubility data.

Despite its importance, a thorough search of scientific databases and chemical supplier information has not yielded specific quantitative data on the solubility of this compound. While some sources qualitatively describe it as being "soluble in organic solvents," this information is insufficient for the precise requirements of process development and chemical research.

This guide, therefore, aims to bridge this information gap by:

  • Presenting the known physical and chemical properties of this compound.

  • Providing a structured overview of the solubility of this compound, highlighting the absence of specific data.

  • Detailing robust, generalized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to this compound.

  • Illustrating a typical experimental workflow for solubility determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 364-12-5[1]
Molecular Formula C₇H₃BrF₃I[1]
Molecular Weight 350.90 g/mol [1]
Melting Point 77-78 °C[1]
Boiling Point 238.6 °C at 760 mmHg[1]
Density 2.2 g/cm³[1]
Appearance Solid
XLogP3 4.1[1]

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in the reviewed scientific literature or chemical databases. The table below is provided to structure future experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Toluene25Data not availableData not available
Dichloromethane25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Hexane25Data not availableData not available
N,N-Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid organic compound such as this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Separation of Saturated Solution:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Filter the solution through a chemically resistant syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any fine, suspended solid particles.

  • Determination of Solute Mass:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial. This can be done at ambient temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used to facilitate solvent removal at a lower temperature.

    • Once the solvent is completely evaporated, place the dish or vial in an oven to dry to a constant weight.

    • Cool the dish or vial in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial tare mass.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

Spectroscopic Method (UV-Vis or HPLC)

Spectroscopic methods can be highly accurate and are particularly useful for compounds with a strong chromophore or when only small amounts of material are available. These methods require the initial generation of a calibration curve.

Materials and Equipment:

  • This compound

  • Selected organic solvents (spectroscopic grade)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by HPLC and record the peak area.

    • Plot a graph of absorbance or peak area versus concentration to generate a calibration curve. The plot should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).

    • Separate the clear saturated solution as described in Section 4.1, step 2.

    • Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or analyze the diluted solution by HPLC.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow undissolved solid to settle prep2->sep1 sep2 Withdraw supernatant and filter sep1->sep2 analysis1 Weigh a known volume of the filtered saturated solution sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry residue to a constant weight analysis2->analysis3 calc1 Determine mass of dissolved solute analysis3->calc1 calc2 Calculate solubility in desired units calc1->calc2

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-iodobenzotrifluoride. Due to the absence of publicly available experimental spectra for this specific compound, this document provides estimated chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this molecule for structural elucidation, reaction monitoring, and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is based on the expected electronic effects of the bromine, iodine, and trifluoromethyl substituents on the aromatic ring. The spectra are predicted as if acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the halogens and the trifluoromethyl group will generally shift these protons downfield.[2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.9 - 8.1Doublet (d)JH3-H4 = ~8.5 Hz
H-47.5 - 7.7Doublet of Doublets (dd)JH3-H4 = ~8.5 Hz, JH4-H6 = ~2.0 Hz
H-68.2 - 8.4Doublet (d)JH4-H6 = ~2.0 Hz
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are significantly influenced by the electronegativity of the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)
C-1 (C-CF₃)133 - 136Quartet (q)
C-2 (C-I)95 - 98Singlet (s)
C-3139 - 142Singlet (s)
C-4131 - 134Singlet (s)
C-5 (C-Br)118 - 121Singlet (s)
C-6130 - 133Singlet (s)
CF₃120 - 123Quartet (q)

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated benzotrifluorides like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure a lock signal and for chemical shift referencing, the solvent should contain tetramethylsilane (TMS) at a concentration of 0.03-0.05% (v/v).[1]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters
  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm to cover the aromatic and any potential aliphatic regions.

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.[3]

  • Number of Scans: 8-16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a line broadening factor of 0.3 Hz prior to Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency).

  • Pulse Sequence: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is commonly used to enhance the signal of quaternary carbons and minimize Nuclear Overhauser Effect (NOE) distortions.[4]

  • Spectral Width: A range of 200-250 ppm is generally sufficient to cover all expected carbon signals.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.[4]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

  • Processing: A line broadening of 1-2 Hz is commonly applied before Fourier transformation.

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of proton and carbon signals in the NMR spectra.

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

The logical progression for conducting an NMR analysis of this compound, from sample preparation to final data interpretation, is depicted in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 with TMS prep->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H chem_shift Chemical Shift Analysis baseline->chem_shift for ¹³C integrate->chem_shift multiplicity Multiplicity and Coupling Constant Analysis chem_shift->multiplicity structure Structure Elucidation/ Confirmation multiplicity->structure

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-iodobenzotrifluoride: Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this versatile intermediate. It details a key synthetic protocol, presents relevant chemical data in a structured format, and illustrates the synthetic pathway through a clear diagram. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known by its IUPAC name 4-Bromo-1-iodo-2-(trifluoromethyl)benzene, is a trifluoromethylated and halogenated benzene derivative. Its structure, featuring bromine, iodine, and a trifluoromethyl group on the benzene ring, offers multiple reactive sites for various organic transformations. This unique combination of functional groups makes it a valuable intermediate in the construction of complex molecular architectures with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 364-12-5
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol [1]
Appearance White solid
Synonyms 4-Bromo-1-iodo-2-(trifluoromethyl)benzene

Synthesis and Historical Context

The synthesis of this compound has been documented in the patent literature, highlighting its importance as a synthetic intermediate. One of the key methods for its preparation involves a Sandmeyer-type reaction starting from a substituted aniline.

A notable example of its synthesis is detailed in the international patent application WO2011103063A1.[2] This patent, filed in the early 2010s, indicates the compound's relevance in the development of therapeutic agents. The synthesis starts from 4-bromo-2-(trifluoromethyl)benzenamine and proceeds via diazotization followed by substitution with iodide.

The historical development of synthetic routes to polysubstituted benzotrifluorides has been driven by the increasing demand for these intermediates in various fields of chemistry. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The presence of ortho- and para-directing halogen atoms in this compound allows for selective functionalization of the aromatic ring, making it a valuable tool for medicinal chemists.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, as described in patent WO2011103063A1.[2]

Synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene [2]

  • Starting Material: 4-bromo-2-(trifluoromethyl)benzenamine

  • Reagents: Concentrated HCl, H₂O, NaNO₂, NaI

  • Solvent: H₂O, Ethyl acetate

  • Procedure:

    • A solution of 4-bromo-2-(trifluoromethyl)benzenamine (25 g, 0.11 mol) in H₂O (250 mL) is treated with concentrated HCl (60 mL) and cooled to 0 °C.

    • To this solution, NaNO₂ (10 g, 150 mmol) in H₂O (75 mL) is added dropwise over 30 minutes.

    • The reaction mixture is then warmed to room temperature and stirred for 1 hour.

    • This is followed by the addition of NaI (56 g, 0.37 mol) in H₂O (25 mL) over 40 minutes.

    • After stirring at room temperature for another 16 hours, the reaction mixture is extracted with ethyl acetate (200 mL).

    • The combined organic layers are washed with Na₂S₂O₃ (3N aq., 200 mL) and water (200 mL) and dried over anhydrous Na₂SO₄.

    • After the removal of the solvent, the crude product is purified by column chromatography (eluting with petroleum) to afford 4-bromo-1-iodo-2-(trifluoromethyl)benzene (25.1 g, 66% yield) as a white solid.

Visualization of Synthetic Pathway

The synthetic pathway for this compound as described in the experimental protocol is visualized below using a DOT language script.

Synthesis_of_5_Bromo_2_iodobenzotrifluoride start 4-Bromo-2-(trifluoromethyl)benzenamine intermediate Diazonium Salt Intermediate start->intermediate 1. HCl, H₂O, 0°C 2. NaNO₂ product This compound intermediate->product NaI, H₂O, rt

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions that differentiate between the bromine and iodine substituents. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, compared to the carbon-bromine bond. This allows for selective functionalization at the 2-position.

A patent (WO2014021281A1) describes the use of this compound in a lithium-halogen exchange reaction followed by nucleophilic addition to a ketone, demonstrating its utility in the formation of carbon-carbon bonds.[3] Another patent (WO2011103063A1) details its use in a Stille coupling reaction, where the iodine is selectively replaced by a vinyl group.[2] These examples underscore the compound's role as a versatile platform for introducing the bromo-trifluoromethyl-phenyl moiety into target molecules.

The workflow for a typical application in a Stille cross-coupling reaction is illustrated below.

Stille_Coupling_Workflow reactant1 This compound product Coupled Product reactant1->product reactant2 Organotin Reagent (e.g., Tributyl(vinyl)tin) reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Stille Coupling

Caption: Stille cross-coupling reaction workflow.

Conclusion

This compound is a key intermediate in modern organic synthesis, particularly for the preparation of pharmacologically active compounds. While its early history is not extensively documented, its appearance in the patent literature from the early 2010s onwards demonstrates its value to the scientific community. The synthetic protocol detailed in this guide provides a reliable method for its preparation, and the diverse reactivity of its functional groups ensures its continued importance in the development of novel chemical entities. This guide serves as a foundational resource for researchers interested in the history, synthesis, and application of this versatile building block.

References

A Theoretical Investigation of 5-Bromo-2-iodobenzotrifluoride: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halogenated benzotrifluorides are an important class of compounds in drug discovery and development, often utilized as building blocks in the synthesis of complex organic molecules. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring of 5-Bromo-2-iodobenzotrifluoride is expected to significantly influence its electronic distribution, lipophilicity, and metabolic stability. Theoretical calculations provide a powerful and cost-effective means to elucidate these properties before undertaking extensive experimental work.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the molecular geometry, vibrational frequencies, electronic structure, and spectroscopic signatures of this compound. The presented protocols and data tables serve as a blueprint for a comprehensive computational analysis of this molecule.

Computational Methodology

The theoretical calculations outlined in this guide are proposed to be performed using the Gaussian suite of programs.[1] The following sections detail the specific computational protocols.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound will be optimized to its ground state geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Electronic Structure Analysis

To understand the electronic properties and reactivity of this compound, several analyses will be conducted on the optimized geometry:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, atomic hybridization, and intramolecular interactions, such as hyperconjugation.

Spectroscopic Property Prediction
  • Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Including Atomic Orbital) method will be employed to predict the ¹³C and ¹H NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectrum in the UV-visible region. This will provide insights into the electronic transitions within the molecule.

Data Presentation

The following tables are structured to present the key quantitative data that would be obtained from the proposed theoretical calculations.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated ValueC6-C1-C2Calculated Value
C2-ICalculated ValueC1-C2-ICalculated Value
C5-BrCalculated ValueC4-C5-BrCalculated Value
C1-C7Calculated ValueF1-C7-F2Calculated Value
C7-F1Calculated Value
............

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
ν1Calculated ValueCalculated ValueC-H stretch
ν2Calculated ValueCalculated ValueC-F stretch
ν3Calculated ValueCalculated ValueC-Br stretch
ν4Calculated ValueCalculated ValueC-I stretch
............

Table 3: Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Ionization PotentialCalculated Value
Electron AffinityCalculated Value

Table 4: Predicted NMR Chemical Shifts (ppm)

Atom¹³C Chemical Shift¹H Chemical Shift
C1Calculated ValueH3
C2Calculated ValueH4
C3Calculated ValueH6
......

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the theoretical analysis of this compound.

computational_workflow start Define Molecular Structure (this compound) dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Analysis opt->freq electronic Electronic Property Analysis opt->electronic spectro Spectroscopic Prediction opt->spectro results Data Interpretation & Reporting freq->results homo_lumo HOMO/LUMO Analysis electronic->homo_lumo mep MEP Surface electronic->mep nbo NBO Analysis electronic->nbo nmr NMR (GIAO) spectro->nmr uv_vis UV-Vis (TD-DFT) spectro->uv_vis homo_lumo->results mep->results nbo->results nmr->results uv_vis->results

Caption: Computational workflow for the theoretical analysis.

molecular_properties_relationship structure Optimized Molecular Structure electronic Electronic Properties (HOMO, LUMO, MEP) structure->electronic determines spectroscopy Spectroscopic Signatures (NMR, IR) structure->spectroscopy influences reactivity Chemical Reactivity electronic->reactivity predicts

References

Methodological & Application

synthesis of 5-Bromo-2-iodobenzotrifluoride from 4-bromo-2-trifluoromethyl-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a Sandmeyer reaction, commencing with the diazotization of 4-bromo-2-trifluoromethyl-aniline followed by an iodination reaction. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure reproducibility and facilitate laboratory implementation.

Introduction

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring allows for diverse chemical modifications, such as cross-coupling reactions, making it a crucial intermediate for the synthesis of novel therapeutic agents and specialized chemicals. The synthetic route described herein is a robust and well-established Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to aryl halides.[1]

Reaction Scheme

The overall reaction involves two main steps:

  • Diazotization: 4-bromo-2-trifluoromethyl-aniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt.

  • Iodination: The in situ generated diazonium salt is then reacted with an iodide source, such as potassium iodide, to yield the desired this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagent_Preparation Reagent and Apparatus Preparation Diazotization Diazotization of 4-bromo-2-trifluoromethyl-aniline Reagent_Preparation->Diazotization Add aniline to acid Iodination Iodination with Potassium Iodide Diazotization->Iodination Add NaNO2 solution, then KI solution Quenching Reaction Quenching Iodination->Quenching Add sodium thiosulfate Extraction Product Extraction Quenching->Extraction Use organic solvent Washing Organic Layer Washing Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Purification Purification by Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product Characterization

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer iodination reactions of substituted anilines.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-bromo-2-trifluoromethyl-anilineC₇H₅BrF₃N240.0210.0 g41.66
Sulfuric Acid (98%)H₂SO₄98.0820 mL-
Sodium NitriteNaNO₂69.003.16 g45.83
Potassium IodideKI166.008.30 g50.00
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
Saturated Sodium ThiosulfateNa₂S₂O₃158.1150 mL-
BrineNaCl (aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
Deionized WaterH₂O18.02As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Diazotization:

    • In the 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromo-2-trifluoromethyl-aniline (10.0 g, 41.66 mmol).

    • Carefully add concentrated sulfuric acid (20 mL) to the aniline while stirring in an ice bath to maintain the temperature below 10 °C.

    • In a separate beaker, dissolve sodium nitrite (3.16 g, 45.83 mmol) in deionized water (15 mL).

    • Slowly add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature is maintained between 0 and 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (8.30 g, 50.00 mmol) in deionized water (20 mL).

    • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), deionized water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

ParameterValue
Starting Material 4-bromo-2-trifluoromethyl-aniline
Amount of Starting Material10.0 g
Product This compound
Theoretical Yield14.62 g
Typical Experimental Yield 70-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Melting Point 45-48 °C

Note: The typical experimental yield is an estimate based on similar Sandmeyer iodination reactions and may vary depending on specific reaction conditions and purification efficiency.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key reaction steps.

LogicalRelationship Start Start: 4-bromo-2-trifluoromethyl-aniline Diazonium_Formation Formation of Diazonium Salt (Key Intermediate) Start->Diazonium_Formation Diazotization with NaNO2/H2SO4 Iodide_Attack Nucleophilic Attack by Iodide Diazonium_Formation->Iodide_Attack Addition of KI Nitrogen_Elimination Elimination of Nitrogen Gas (Driving Force) Iodide_Attack->Nitrogen_Elimination Product_Formation Formation of This compound Nitrogen_Elimination->Product_Formation End End Product Product_Formation->End

Caption: Logical flow of the Sandmeyer reaction for the synthesis of this compound.

Conclusion

The described protocol provides a reliable and reproducible method for the synthesis of this compound from 4-bromo-2-trifluoromethyl-aniline. This application note serves as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this key synthetic intermediate. Adherence to the detailed experimental procedure and safety precautions is essential for achieving high yields and purity.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzotrifluoride is a valuable trifluoromethylated building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The presence of two different halogen atoms at distinct positions on the aromatic ring, an iodine and a bromine, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is a key moiety in many modern drugs, often enhancing metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and protocols for the selective Suzuki-Miyaura coupling reaction of this compound. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective mono-arylation, leaving the bromo group intact for subsequent transformations.

Principle of Regioselectivity

The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to selectively activate the C-I bond while the C-Br bond remains largely unreacted. This allows for the introduction of an aryl or heteroaryl group at the 2-position, yielding a 5-bromo-2-arylbenzotrifluoride intermediate that can be further functionalized at the 5-position in a subsequent cross-coupling reaction.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the 2-position of this compound. The data is based on analogous reactions reported for dihalogenated aromatic compounds and provides a strong starting point for reaction optimization.

Table 1: Reagents for Selective Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is used to ensure complete consumption of the starting material.
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with a suitable phosphine ligand are common choices.
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield.
SolventReaction Medium-Anhydrous and degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.

Table 2: Representative Reaction Conditions and Expected Yields for Mono-Arylation

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)804-885-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)906-1280-90
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1004-688-96
4Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)THF/H₂O (4:1)708-1682-92

Note: Yields are estimates based on analogous reactions and may vary depending on the specific arylboronic acid used, the purity of reagents, and the reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-2-arylbenzotrifluoride.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArI This compound ArI->OxAdd PdII_complex Ar-Pd(II)Ln-I OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation PdII_Ar_R Ar-Pd(II)Ln-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Bromo-2-arylbenzotrifluoride RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas start->setup addition Reagent Addition: - Add catalyst - Add degassed solvents setup->addition reaction Reaction: - Heat to 80°C with stirring - Monitor by TLC/LC-MS addition->reaction workup Workup: - Cool to room temperature - Dilute with ethyl acetate and water reaction->workup extraction Extraction: - Separate organic layer - Extract aqueous layer workup->extraction purification Purification: - Dry and concentrate organic phase - Flash column chromatography extraction->purification product Final Product: 5-Bromo-2-arylbenzotrifluoride purification->product

Caption: Experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-iodobenzotrifluoride. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] The selective amination of dihalogenated substrates like this compound is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential pharmaceutical candidates. These notes outline the necessary reagents, reaction conditions, and purification methods, with a focus on achieving high selectivity for the more reactive C-I bond over the C-Br bond.

Introduction

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms C-N bonds by coupling an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[1][2] The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[2] In the case of dihalogenated substrates such as this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective mono-amination.[3] By carefully selecting the catalyst, ligand, base, and reaction conditions, the amination can be directed to the more reactive aryl iodide position, leaving the aryl bromide available for subsequent transformations.

Data Presentation

The following table summarizes typical quantitative data for the selective Buchwald-Hartwig amination of this compound with a primary amine, based on analogous reactions reported in the literature.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of 2-Amino-5-bromobenzotrifluoride
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001292
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101888
3Pd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.3)THF802495
4Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1001685

Recommended Experimental Protocol

This protocol describes a general procedure for the selective mono-amination of this compound at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-5-bromobenzotrifluoride derivative.[4]

Mandatory Visualization

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Oven-dry Schlenk flask and stir bar B Add Pd precatalyst and ligand A->B C Establish inert atmosphere (Ar/N2) B->C D Add this compound, amine, and base C->D Under positive pressure E Add anhydrous, degassed solvent D->E F Heat and stir under inert atmosphere E->F G Cool to room temperature F->G Monitor by TLC/GC-MS H Dilute and filter through Celite® G->H I Aqueous work-up (extraction) H->I J Dry organic layer I->J K Concentrate and purify by chromatography J->K

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-iodobenzotrifluoride is a versatile synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure contains two distinct carbon-halogen bonds, a carbon-iodine bond and a carbon-bromine bond, attached to a benzotrifluoride scaffold. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making this molecule a valuable building block for the synthesis of complex molecular architectures. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This principle is fundamental to achieving selective transformations with this compound.

These application notes provide an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound and offer detailed protocols for researchers, scientists, and drug development professionals.

General Workflow for Selective Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for a stepwise functionalization strategy. The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions.

G cluster_start Starting Material cluster_step1 Step 1: Selective Coupling at C-I cluster_intermediate Intermediate cluster_step2 Step 2: Coupling at C-Br cluster_product Final Product start This compound process1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Milder Conditions start->process1 intermediate 5-Bromo-2-(R)-benzotrifluoride process1->intermediate process2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) More Forcing Conditions intermediate->process2 product 5-(R')-2-(R)-benzotrifluoride process2->product

Figure 1: General workflow for sequential cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4][5]

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling Partner (R-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Position of CouplingYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)8012C-I92
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)8514C-I89
3Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (3)1,4-Dioxane9016C-I85
4Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O (4:1)10024C-Br (on 5-bromo-2-phenylbenzotrifluoride)78
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product reagent1 This compound product 5-Bromo-2-arylbenzotrifluoride reagent1->product reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Figure 2: Suzuki-Miyaura coupling scheme.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8]

Quantitative Data for Sonogashira Coupling
EntryCoupling Partner (R-C≡CH)Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Position of CouplingYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRT3C-I89
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (5)Triethylamine (3)DMF506C-I91
31-HeptynePdCl₂(PPh₃)₂ (5)CuI (3)n-Butylamine (5)Toluene608C-I86
4PhenylacetylenePd(dppf)Cl₂ (5)CuI (10)Cs₂CO₃ (3)1,4-Dioxane9018C-Br (on 5-bromo-2-(phenylethynyl)benzotrifluoride)75
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
  • Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).[1]

  • Reagent Addition: Sequentially add the base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).[1]

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[1] The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the coupled product.[1]

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product reagent1 This compound product 5-Bromo-2-(alkynyl)benzotrifluoride reagent1->product reagent2 Terminal Alkyne (R-C≡CH) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) catalyst->product cocatalyst Cu(I) Co-catalyst (e.g., CuI) cocatalyst->product base Base (e.g., Diisopropylamine) base->product solvent Solvent (e.g., THF) solvent->product G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product reagent1 This compound product 5-Bromo-2-(amino)benzotrifluoride reagent1->product reagent2 Amine (R₂NH) reagent2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., NaOt-Bu) base->product solvent Solvent (e.g., Toluene) solvent->product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 5-Bromo-2-iodobenzotrifluoride as a versatile building block in the synthesis of pharmaceutical intermediates. This trifluoromethylated aromatic compound, featuring two distinct halogen atoms, offers a platform for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective synthesis, a critical aspect in the construction of complex drug molecules.

Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This principle is fundamental to the synthetic strategy when using this compound. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. By carefully controlling reaction conditions, it is possible to selectively functionalize the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This stepwise approach is highly valuable for the divergent synthesis of a wide array of substituted benzotrifluoride derivatives.

Application in Pharmaceutical Intermediate Synthesis

This compound is a key starting material for introducing the trifluoromethylphenyl moiety into potential drug candidates. The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The protocols outlined below describe the regioselective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the more reactive C-I bond.

Experimental Protocols

The following are generalized protocols for the regioselective cross-coupling reactions of this compound. Researchers should note that optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields and purity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form 4-bromo-2'-trifluoromethyl-biphenyl derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O908Data not available
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane1006Data not available
33-Pyridinylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene11012Data not available
Note: Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: 4-Bromo-2'-(trifluoromethyl)biphenyl derivative I->J

Caption: General workflow for the regioselective Suzuki-Miyaura coupling.

Protocol 2: Regioselective Sonogashira Coupling

This protocol details the palladium/copper-catalyzed coupling of this compound with a terminal alkyne to produce 1-((4-bromo-2-(trifluoromethyl)phenyl)ethynyl) derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHF2512Data not available
21-HexynePd(PPh₃)₄ (2) / CuI (4)i-Pr₂NHDMF506Data not available
3TrimethylsilylacetylenePd₂(dba)₃/XPhos (2) / CuI (5)Et₃NDioxane604Data not available
Note: Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - this compound - Pd Catalyst - CuI B Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) A->B C Add Solvent & Base B->C D Add Terminal Alkyne C->D E Stir (RT - 60 °C, 2-16 h) D->E F Monitor Progress (TLC, LC-MS) E->F G Dilute & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: 1-((4-bromo-2-(trifluoromethyl)phenyl)ethynyl) derivative I->J

Caption: General workflow for the regioselective Sonogashira coupling.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine to form 4-bromo-N-substituted-2-(trifluoromethyl)aniline derivatives.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (1/2)NaOtBuToluene10012Data not available
2AnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄1,4-Dioxane11018Data not available
3BenzylaminePd₂(dba)₃/BINAP (1.5/3)Cs₂CO₃Toluene9024Data not available
Note: Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - Pd Precatalyst - Ligand - Base B Add: - this compound - Solvent A->B C Add Amine B->C D Seal & Heat (80-120 °C, 6-24 h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Filter E->F G Concentrate F->G H Column Chromatography G->H I Product: 4-bromo-N-substituted-2-(trifluoromethyl)aniline derivative H->I

Caption: General workflow for the regioselective Buchwald-Hartwig amination.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information directly linking pharmaceutical intermediates derived from this compound to specific signaling pathways. The biological activity of the final drug molecules will depend on the nature of the substituents introduced through the cross-coupling reactions and their overall molecular structure.

The logical relationship for the synthetic strategy is as follows:

Logical_Relationship Start This compound Selective_Reaction Regioselective Cross-Coupling (at C-I bond) Start->Selective_Reaction Intermediate Monofunctionalized Intermediate (4-Bromo-2-substituted-benzotrifluoride) Selective_Reaction->Intermediate Second_Coupling Further Functionalization (at C-Br bond) Intermediate->Second_Coupling Final_Product Disubstituted Pharmaceutical Intermediate Second_Coupling->Final_Product

Caption: Synthetic strategy for disubstituted intermediates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The distinct reactivity of its carbon-halogen bonds enables a regioselective and stepwise functionalization strategy. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel benzotrifluoride-containing compounds with potential therapeutic applications. Careful optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.

Application Notes and Protocols for 5-Bromo-2-iodobenzotrifluoride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-iodobenzotrifluoride as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this compound, featuring a trifluoromethyl group and two distinct halogens, allows for selective and sequential chemical modifications, making it a valuable starting material for creating complex and highly active molecules.

Introduction: A Key Intermediate for Advanced Insecticides

This compound is a key intermediate in the synthesis of a new generation of insecticides, most notably the meta-diamide insecticide, broflanilide. The trifluoromethyl group is a well-established bioisostere in agrochemical design, often enhancing metabolic stability and biological activity. The differential reactivity of the bromine and iodine substituents allows for regioselective introduction of various functional groups through cross-coupling reactions, providing a powerful tool for the synthesis of diverse chemical libraries for screening and optimization.

Application in the Synthesis of Broflanilide

This compound is a strategic precursor for the synthesis of the key intermediate, 2-bromo-4-(perfluoroalkan-2-yl)-6-(trifluoromethyl)aniline, which is a cornerstone in the production of the potent insecticide, broflanilide.

Synthetic Pathway Overview

The synthesis of broflanilide from this compound involves a multi-step process. A plausible synthetic route, based on established organometallic methodologies, is outlined below. This pathway leverages the differential reactivity of the iodo and bromo substituents, where the more reactive C-I bond is typically targeted first in cross-coupling reactions.

G A This compound B Introduction of Perfluoroalkyl Group (e.g., via Ruppert-Prakash reagent) A->B 1. Organometallic Reagent C Intermediate A (2-Bromo-4-(perfluoroalkyl)-1-iodobenzotrifluoride) B->C D Nitration C->D 2. HNO3/H2SO4 E Intermediate B (2-Bromo-4-(perfluoroalkyl)-6-nitrobenzotrifluoride) D->E F Reduction of Nitro Group E->F 3. Fe/HCl or H2/Pd-C G Key Intermediate (2-Bromo-4-(perfluoroalkyl)-6-(trifluoromethyl)aniline) F->G H Amide Coupling G->H 4. Acyl Chloride I Broflanilide H->I G cluster_0 Insect Neuron GABA GABA Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Chloride Receptor->Chloride Opens Channel for Block Blockage of Chloride Influx Receptor->Block Leads to Broflanilide Desmethyl-Broflanilide Broflanilide->Receptor Allosteric Binding Hyper Hyperexcitation & Convulsions Block->Hyper Death Insect Death Hyper->Death G A Prepare Broflanilide Dilutions B Leaf Dipping A->B C Air Dry Leaves B->C D Introduce Larvae C->D E Incubate (25°C, 70% RH) D->E F Assess Mortality (24, 48, 72h) E->F G Data Analysis (Probit, LC50) F->G

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

5-Bromo-2-iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science due to the presence of three key functionalities: a trifluoromethyl group, which can enhance metabolic stability and binding affinity; a bromine atom; and a more reactive iodine atom. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, than the C-Br bond.[1] This chemoselectivity enables the introduction of an alkynyl moiety at the 2-position while leaving the bromine atom at the 5-position available for subsequent transformations, making it an ideal substrate for the modular synthesis of complex molecular architectures.

These application notes provide a comprehensive overview and a detailed protocol for the selective Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound, selectively at the more reactive carbon-iodine bond, to form a Pd(II)-aryl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-bromobenzotrifluoride product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the selective Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established protocols for analogous di-halogenated and electron-deficient aryl halides and serve as a starting point for optimization.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT - 504 - 8>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMFRT6 - 12~95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF/DMF508 - 1685-95
41-OctynePd(PPh₃)₄ (3)CuI (5)DIPAToluene6012 - 2480-90
54-EthynylanisolePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile406 - 10>90

Yields are approximate and based on reactions with analogous substrates. Optimization for specific alkynes is recommended.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-Bromo-2-(phenylethynyl)benzotrifluoride.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Pd Catalyst, CuI, Base Stirring Stirring at Specified Temp. Reagents->Stirring Add Alkyne Solvent Anhydrous Degassed Solvent Solvent->Stirring Inert_Atmosphere Inert Atmosphere (Ar or N2) Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Cooling & Quenching Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling.

Signaling_Pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Product: Ar-C≡CR RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Cu_Acetylide->Transmetalation Aryl_Halide 5-Bromo-2-iodo- benzotrifluoride Aryl_Halide->OxAdd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-iodobenzotrifluoride is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its structure features a trifluoromethyl group, which can enhance metabolic stability and binding affinity in drug candidates, and two different halogen atoms—iodine and bromine. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.[1][2][3] Typically, the C-I bond is more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond.[1][4] This chemoselectivity enables the stepwise introduction of various substituents, paving the way for the synthesis of a diverse library of novel heterocyclic compounds. These application notes provide detailed protocols for leveraging this reactivity to synthesize key heterocyclic cores, such as indoles and benzofurans, and to create diverse di-substituted derivatives.

Core Concept: Sequential Functionalization Strategy

The fundamental strategy for utilizing this compound revolves around a two-step sequential cross-coupling process. The first reaction selectively targets the more labile C-I bond, followed by a second coupling at the more robust C-Br position. This allows for the controlled and predictable assembly of complex molecular architectures.

G start This compound step1 Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) @ C-I bond start->step1 Milder Conditions intermediate Intermediate: 5-Bromo-2-substituted-benzotrifluoride step1->intermediate step2 Step 2: Second Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) @ C-Br bond intermediate->step2 Harsher Conditions product Final Product: Novel Di-substituted Heterocycle step2->product

Caption: General workflow for sequential functionalization of this compound.

Application Note 1: Synthesis of Substituted Indole Derivatives

The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals.[5][6] A powerful method to construct substituted indoles from this compound involves an initial Sonogashira coupling at the C-I position with a terminal alkyne, followed by an intramolecular cyclization.

G start This compound coupling Sonogashira Coupling start->coupling reagent1 + Terminal Alkyne (e.g., Phenylacetylene) reagent1->coupling intermediate Alkynylated Intermediate coupling->intermediate cyclization Intramolecular Cyclization (e.g., Larock Indole Synthesis) intermediate->cyclization product 5-Bromo-Indole Derivative cyclization->product

Caption: Workflow for the synthesis of 5-bromo-indole derivatives.

Experimental Protocol: Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-I position.

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 5 mL).

  • Addition of Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-alkynylbenzotrifluoride intermediate.

Data Presentation: Representative Yields for Sonogashira Coupling

EntryAlkyne Coupling PartnerCatalyst SystemBaseTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEART85-95
21-HexynePd(PPh₃)₂Cl₂ / CuITEART80-90
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITEART90-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuITEART75-85

Note: Yields are representative and based on similar transformations reported in the literature.[1][7][8] Actual yields may vary.

Application Note 2: Synthesis of Substituted Benzofuran Derivatives

Benzofurans are another class of heterocyclic compounds with significant biological activity.[9][10][11] A common route involves the coupling of an o-iodophenol with a terminal alkyne. In this case, we can adapt this by first performing a Suzuki coupling to introduce a phenol moiety, followed by cyclization, or by directly coupling with a suitable partner. A more direct approach is a palladium-catalyzed coupling of this compound with an o-hydroxyphenylboronic acid.

G start This compound coupling Suzuki Coupling start->coupling reagent1 + o-Hydroxyphenylboronic Acid reagent1->coupling intermediate Biaryl Intermediate coupling->intermediate cyclization Intramolecular Dehydrative Cyclization intermediate->cyclization product Substituted Dibenzofuran cyclization->product

Caption: Workflow for the synthesis of dibenzofuran derivatives via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the selective coupling at the C-I position with an organoboron reagent.[3][12][13]

  • Reaction Setup: In an argon-flushed round-bottom flask, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain the 5-bromo-2-arylbenzotrifluoride intermediate.

Data Presentation: Representative Yields for Selective Suzuki Coupling at C-I

EntryBoronic Acid PartnerCatalystBaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃9088-96
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃8090-97
3Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃9085-92
4Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃10075-85

Note: Yields are representative and based on analogous transformations.[3][12] Catalyst and base choice can be critical for success, especially with heteroaryl boronic acids.

Application Note 3: Synthesis of Di-substituted Derivatives via Sequential Cross-Coupling

The true synthetic power of this compound is realized in sequential cross-coupling reactions to build highly functionalized molecules. After the initial selective coupling at the C-I position, the remaining C-Br bond can be functionalized using a different cross-coupling reaction, often under slightly more forcing conditions.

G start This compound step1 1. Suzuki Coupling (Aryl Boronic Acid) start->step1 intermediate 5-Bromo-2-aryl-benzotrifluoride step1->intermediate step2a 2a. Buchwald-Hartwig Amination (Amine) intermediate->step2a step2b 2b. Sonogashira Coupling (Alkyne) intermediate->step2b step2c 2c. Suzuki Coupling (Heteroaryl Boronic Acid) intermediate->step2c product_a Final Product A (Aryl-Amine) step2a->product_a product_b Final Product B (Aryl-Alkyne) step2b->product_b product_c Final Product C (Aryl-Heteroaryl) step2c->product_c

References

Application Note: Regioselective Lithiation of 5-Bromo-2-iodobenzotrifluoride via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the regioselective lithiation of 5-bromo-2-iodobenzotrifluoride. The procedure leverages the differential reactivity of aryl halides in lithium-halogen exchange reactions, where the carbon-iodine bond is significantly more susceptible to cleavage than the carbon-bromine bond.[1][2] This method allows for the in-situ generation of a highly reactive organolithium intermediate, 2-bromo-6-(trifluoromethyl)phenyllithium, which can be subsequently trapped with various electrophiles to yield functionalized benzotrifluoride derivatives. This protocol is intended for researchers in synthetic organic chemistry, medicinal chemistry, and materials science.

Introduction

Lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organolithium reagents.[1][3] The reaction is particularly valuable for creating aryl- and vinyllithium species that are not readily accessible through direct deprotonation. The rate of exchange is kinetically controlled and follows the general trend I > Br > Cl > F, allowing for selective metalation of polyhalogenated aromatic systems.[1][2]

In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), results in a rapid and selective exchange at the more reactive iodine-bearing position. The resulting organolithium intermediate is a versatile synthon for the introduction of a wide array of functional groups at the 2-position of the benzotrifluoride core, a common scaffold in pharmaceuticals and agrochemicals. This protocol details a standard procedure for this transformation, including reaction setup, execution, and product isolation.

Reaction Scheme

The overall transformation involves two key steps: the lithium-halogen exchange followed by an electrophilic quench.

Caption: General reaction scheme for the lithiation and electrophilic quench.

Data Presentation

The following table summarizes representative conditions for the selective lithiation of this compound and subsequent reaction with an electrophile. Yields are highly dependent on the specific electrophile used and the purity of the reagents.

EntryAlkyllithium (Equiv.)SolventTemp (°C)Time (min)Electrophile (E+)Product (E)Approx. Yield (%)
1n-BuLi (1.1)THF-7830DMF-CHO75-85
2n-BuLi (1.1)THF-7830D₂O-D>95 (by NMR)
3t-BuLi (2.1)THF-7820Acetone-C(OH)Me₂70-80

Experimental Protocol

4.1 Materials and Equipment

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration before use)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Selected electrophile (e.g., N,N-dimethylformamide, deuterium oxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, oven-dried and cooled under an inert atmosphere

  • Septa, syringes, and needles

  • Magnetic stirrer and stir bars

  • Inert atmosphere line (Argon or Nitrogen) with a bubbler

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for extraction and purification (separatory funnel, beakers, flasks)

  • Silica gel for column chromatography

4.2 Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[3] It must be handled exclusively under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. All glassware must be rigorously dried.

  • Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Low Temperatures: The dry ice/acetone bath is extremely cold. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.

  • Quenching: The reaction quench can be highly exothermic. Perform additions slowly, especially when quenching residual alkyllithium reagent.

4.3 Step-by-Step Procedure

  • Reaction Setup: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange is complete.[4]

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq.) dropwise via syringe while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Aqueous Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired functionalized product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

G start Start setup 1. Assemble dry glassware under inert atmosphere (Ar/N₂). start->setup dissolve 2. Dissolve this compound in anhydrous THF. setup->dissolve cool 3. Cool solution to -78 °C (dry ice/acetone bath). dissolve->cool add_buli 4. Add n-BuLi (1.1 eq) dropwise at -78 °C. cool->add_buli react 5. Stir for 30-60 min to complete lithiation. add_buli->react add_e 6. Add electrophile (E+) dropwise at -78 °C. react->add_e warm 7. Warm reaction to room temperature. add_e->warm quench 8. Quench with saturated aqueous NH₄Cl. warm->quench extract 9. Perform aqueous work-up and extraction. quench->extract purify 10. Dry, concentrate, and purify by column chromatography. extract->purify product Final Product purify->product

Caption: Workflow for the lithiation of this compound.

References

Application Notes and Protocols: 5-Bromo-2-iodobenzotrifluoride as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. Its unique trifluoromethyl and dual halogen substitutions make it a valuable precursor for creating novel organic semiconductors, conjugated polymers, and other functional materials for applications in organic electronics and beyond. While specific research articles detailing the use of this compound in materials science are not extensively available in the public domain, its structural features suggest its utility in a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a guide for the exploration of this promising building block.

Introduction to this compound

This compound (CAS No. 364-12-5) is a trifluoromethyl-substituted dihalogenated benzene derivative. The presence of both a bromine and an iodine atom at specific positions on the aromatic ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. The electron-withdrawing trifluoromethyl group can enhance the electrochemical stability and influence the electronic properties of the resulting materials, making this compound a particularly interesting building block for organic electronics.

Key Properties:

PropertyValue
CAS Number 364-12-5
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.90 g/mol
Appearance White to light brown solid
Purity Typically >97%
Solubility Soluble in common organic solvents (e.g., THF, Toluene, DMF)

Applications in Materials Science

The unique substitution pattern of this compound makes it an ideal candidate for the synthesis of a variety of advanced materials:

  • Organic Semiconductors: The trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for n-type or ambipolar charge transport in Organic Field-Effect Transistors (OFETs).

  • Conjugated Polymers for Organic Photovoltaics (OPVs): Incorporation of this unit into donor-acceptor copolymers can modulate the bandgap and frontier energy levels, potentially leading to improved open-circuit voltage and power conversion efficiency in organic solar cells.

  • Organic Light-Emitting Diodes (OLEDs): As a building block for host or emissive materials, the trifluoromethyl group can enhance thermal and morphological stability, leading to longer device lifetimes.

The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in palladium-catalyzed cross-coupling) allows for a stepwise synthetic approach to complex, non-symmetrical molecules and polymers.

Experimental Protocols

The following are generalized protocols for the two primary cross-coupling reactions that are anticipated to be highly effective with this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

3.1. Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This reaction is a versatile method for forming carbon-carbon bonds between this compound and an arylboronic acid or ester. The higher reactivity of the C-I bond allows for selective coupling at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Parameters for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionNotes
Substrate Ratio 1.0 eq. Aryl Halide : 1.2-1.5 eq. Boronic AcidAn excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandCatalyst choice depends on the reactivity of the substrates.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for less reactive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CThe optimal temperature depends on the solvent and the reactivity of the coupling partners.
Reaction Time 12-48 hoursReaction progress should be monitored to determine the optimal reaction time.

3.2. Stille Cross-Coupling for Polymer Synthesis

The Stille reaction is particularly useful for polymerization due to its tolerance of a wide range of functional groups. This protocol describes the polymerization of a bis-stannylated comonomer with this compound.

Materials:

  • This compound

  • Bis(trimethylstannyl) comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., P(o-tolyl)₃) (2-6 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.) and the bis(trimethylstannyl) comonomer (1.0 eq.) to a dry Schlenk tube.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-120 °C for 24-72 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the reaction solvent) to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum.

Representative Reaction Parameters for Stille Polymerization:

ParameterRecommended ConditionNotes
Monomer Ratio 1.0 eq. Dihalide : 1.0 eq. DistannaneA precise 1:1 stoichiometry is crucial for achieving high molecular weight polymers.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd₂(dba)₃ is often used in combination with a phosphine ligand.
Catalyst Loading 1-3 mol%Lower catalyst loadings are desirable to minimize metal contamination in the final polymer.
Ligand P(o-tolyl)₃, PPh₃The choice of ligand can influence the polymerization rate and the molecular weight of the polymer.
Solvent Toluene, Chlorobenzene, o-DichlorobenzeneHigh-boiling, non-polar aprotic solvents are typically used.
Temperature 90-130 °CHigher temperatures can increase the polymerization rate but may also lead to side reactions.
Reaction Time 24-72 hoursLonger reaction times are generally required to achieve high molecular weights.

Data Presentation

The following tables present hypothetical but representative data for a novel conjugated polymer, P(BTF-alt-T), synthesized from this compound and 2,5-bis(trimethylstannyl)thiophene via Stille polymerization.

Table 1: Molecular Weight and Polydispersity of P(BTF-alt-T)

Polymer BatchMn (kDa)Mw (kDa)PDI (Mw/Mn)
P(BTF-alt-T)-115.233.42.2
P(BTF-alt-T)-221.549.52.3
P(BTF-alt-T)-328.167.42.4

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, determined by Gel Permeation Chromatography (GPC) in chlorobenzene at 80 °C relative to polystyrene standards.

Table 2: Optical and Electrochemical Properties of P(BTF-alt-T)

PropertyThin FilmSolution (in Chlorobenzene)
λ_max,abs (nm) 520515
Optical Bandgap (eV) 1.95-
HOMO (eV) -5.45-
LUMO (eV) -3.50-

λ_max,abs = Wavelength of maximum absorption, determined by UV-Vis spectroscopy. Optical bandgap calculated from the onset of the absorption spectrum of the thin film. HOMO and LUMO levels determined by cyclic voltammetry.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Reactants: This compound Arylboronic Acid Base B 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add Catalyst: Pd(PPh₃)₄ B->C D 4. Add Solvent: Toluene/Water C->D E 5. Heat and Stir: 80-100 °C, 12-24h D->E F 6. Cool and Extract: Add water, extract with Ethyl Acetate E->F G 7. Wash and Dry: Wash with brine, dry over Na₂SO₄ F->G H 8. Concentrate G->H I 9. Purify: Column Chromatography H->I J Final Product: 5-Bromo-2-arylbenzotrifluoride I->J Characterization

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Stille_Polymerization_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Purification A 1. Add Monomers: This compound Bis(stannyl) Comonomer B 2. Add Catalyst and Ligand: Pd₂(dba)₃ + P(o-tolyl)₃ A->B C 3. Add Degassed Solvent: Toluene B->C D 4. Heat and Stir: 90-120 °C, 24-72h C->D E 5. Precipitate: Pour into Methanol D->E F 6. Filter E->F G 7. Purify: Soxhlet Extraction F->G H 8. Dry under Vacuum G->H I Final Polymer H->I Characterization

Caption: Workflow for Stille Cross-Coupling Polymerization.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the synthesis of novel organic materials. Its distinct electronic properties and the potential for selective, sequential functionalization offer a clear pathway to complex molecular architectures. The protocols and representative data provided here serve as a foundational guide for researchers to unlock the potential of this versatile compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its capabilities in materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-iodobenzotrifluoride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction, starting from 2-amino-4-bromobenzotrifluoride. This involves two key steps: the diazotization of the amino group, followed by the substitution of the resulting diazonium group with iodine.

Q2: Why is the diazotization step performed at low temperatures (0-5 °C)?

A2: The diazotization of aromatic amines produces a diazonium salt intermediate. These salts are often thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts, such as phenols, and a significant reduction in the yield of the desired product. Maintaining a low temperature is crucial for the stability of the diazonium salt.

Q3: Is a copper catalyst necessary for the iodination step in this Sandmeyer reaction?

A3: While many Sandmeyer reactions (for introducing chlorine, bromine, or cyanide groups) require a copper(I) catalyst, the introduction of iodine can often be achieved without a catalyst by using potassium iodide (KI) as the iodide source.[1][2][3] The iodide ion itself is a strong enough nucleophile to react with the diazonium salt.

Q4: How can I monitor the completion of the diazotization reaction?

A4: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is used for diazotization, will oxidize the iodide in the paper to iodine, resulting in a characteristic blue-black color. A persistent positive test indicates that the starting amine has been fully consumed.

Q5: What are the likely side products in this synthesis?

A5: Common side products include the corresponding phenol (5-bromo-2-hydroxybenzotrifluoride) from the reaction of the diazonium salt with water, and biaryl compounds formed from the coupling of two aryl radicals.[4] The formation of dark, tar-like polymers can also occur if the diazonium salt decomposes uncontrollably.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting amine.- Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.- Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.- Ensure the starting 2-amino-4-bromobenzotrifluoride is pure.
Premature decomposition of the diazonium salt.- Use the freshly prepared diazonium salt solution immediately in the next step.- Avoid allowing the temperature of the diazotization mixture to rise above 5 °C.
Inefficient iodination.- Ensure an adequate excess of potassium iodide is used.- Allow the reaction to stir for a sufficient amount of time after the addition of the diazonium salt to ensure complete substitution.
Formation of Dark, Tarry Byproducts Uncontrolled decomposition of the diazonium salt.- Maintain vigorous stirring during the slow, dropwise addition of the sodium nitrite solution to dissipate localized heat.- Ensure the reaction medium is sufficiently acidic.
Reaction temperature is too high during iodination.- Add the diazonium salt solution slowly to the potassium iodide solution while monitoring the temperature.
Product is Contaminated with a Phenolic Impurity Reaction of the diazonium salt with water.- Minimize the amount of water in the reaction where possible, although some water is necessary for the diazotization step.- Ensure the reaction is kept cold to suppress this side reaction.
Difficulty in Purifying the Final Product Presence of multiple halogenated isomers or byproducts.- Optimize the reaction conditions to improve selectivity.- Employ column chromatography for purification, using a suitable solvent system determined by thin-layer chromatography (TLC). A common starting point is a hexane/ethyl acetate gradient.

Experimental Protocols

Representative Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established principles of the Sandmeyer reaction and protocols for similar compounds.[5] Yields may vary and optimization may be required.

Step 1: Diazotization of 2-Amino-4-bromobenzotrifluoride

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromobenzotrifluoride (1 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (1.5 - 2 equivalents) in water.

  • Cool the potassium iodide solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • The crude product will precipitate out of the solution.

Step 3: Work-up and Purification

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • To remove any unreacted iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting Logic

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 2-Amino-4-bromobenzotrifluoride B Dissolve in Acid/Water A->B C Cool to 0-5 °C B->C D Add NaNO2 solution dropwise C->D E Stir for 30 min at 0-5 °C D->E F Diazonium Salt Solution E->F H Slowly add Diazonium Salt Solution F->H G Prepare cold KI solution G->H I Stir and warm to RT H->I J Precipitation of Crude Product I->J K Filter and wash with water J->K L Wash with Na2S2O3 solution K->L M Recrystallization or Column Chromatography L->M N Pure this compound M->N

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_diagnosis Initial Checks cluster_solutions Corrective Actions Start Low Yield Issue Diazotization Incomplete Diazotization? Start->Diazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition Iodination Inefficient Iodination? Start->Iodination Sol_Diaz Check Temp (0-5°C) Use Starch-Iodide Paper Check Amine Purity Diazotization->Sol_Diaz Sol_Decomp Use Diazonium Salt Immediately Maintain Low Temp Decomposition->Sol_Decomp Sol_Iod Increase KI Equivalents Increase Reaction Time Iodination->Sol_Iod

Caption: Troubleshooting logic for low yield issues.

References

purification of crude 5-Bromo-2-iodobenzotrifluoride by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 5-Bromo-2-iodobenzotrifluoride by recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound via recrystallization. The selection of an appropriate solvent is critical and will require preliminary screening.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, heptane, toluene, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature. The compound should be fully soluble at the solvent's boiling point.

    • Allow the solutions that dissolved the compound upon heating to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • A mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) may be necessary if a single suitable solvent cannot be identified. A common combination for similar compounds is ethyl acetate/hexane.[1]

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved.[2] Avoid adding an excess of solvent, as this will reduce the yield.[3][4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot solvent through them.

    • Quickly filter the hot solution containing the dissolved product to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[2] Rapid cooling can lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2][3]

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the purification of this compound.

Quantitative Data

PropertyValueReference
Molecular Formula C₇H₃BrF₃I--INVALID-LINK--
Molecular Weight 350.9 g/mol --INVALID-LINK--
Melting Point 77-78 °C--INVALID-LINK--
Boiling Point 238.6°C at 760 mmHg--INVALID-LINK--
Appearance SolidGeneral knowledge

Troubleshooting and FAQs

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[3][4]

    • Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[4] The tiny scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[4]

Q2: The compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the crude material is very impure.[4]

  • Solution 1: Re-dissolve and cool slowly: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Solution 2: Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.

Q3: The yield of my recrystallized product is very low. What are the possible causes?

A3: A low yield can be frustrating, but it's often preventable:

  • Using too much solvent: This is the most frequent cause of low yield, as a significant amount of the product will remain in the mother liquor.[5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in a lower yield.

  • Washing with too much cold solvent: While washing the crystals is necessary, using an excessive amount of cold solvent can dissolve some of the product.

Q4: The recrystallized product is still impure. What went wrong?

A4: The goal of recrystallization is to improve purity. If the product is still impure, consider the following:

  • Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and undisturbed.

  • The chosen solvent is not suitable: The impurities may have similar solubility properties to the desired compound in the chosen solvent. A different solvent or a combination of solvents may be needed.

  • The crude material is highly impure: A single recrystallization may not be sufficient to purify a very crude product. A second recrystallization may be necessary.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution no_crystals No Crystals Form too_much_solvent Too Much Solvent no_crystals->too_much_solvent Is it possible? supersaturation Supersaturation no_crystals->supersaturation Is it possible? oiling_out Compound Oils Out impure_material High Impurity Level oiling_out->impure_material Is it possible? slow_cooling_needed Cooling Too Rapid oiling_out->slow_cooling_needed Is it possible? low_yield Low Yield low_yield->too_much_solvent Is it possible? evaporate_solvent Evaporate Some Solvent too_much_solvent->evaporate_solvent use_less_solvent Use Less Solvent Initially too_much_solvent->use_less_solvent scratch_flask Scratch Inner Flask supersaturation->scratch_flask seed_crystal Add Seed Crystal supersaturation->seed_crystal change_solvent Try Different Solvent impure_material->change_solvent reheat_cool_slowly Reheat & Cool Slowly slow_cooling_needed->reheat_cool_slowly wrong_solvent Inappropriate Solvent

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-2-iodobenzotrifluoride. This resource is designed to help you navigate the common challenges and side reactions encountered during the synthesis of complex molecules utilizing this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?

A1: The Suzuki coupling reaction on this compound is expected to be highly regioselective for the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is due to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition by the palladium catalyst, often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.

Q2: What are the most common side reactions to expect?

A2: The primary side reactions encountered in the Suzuki coupling of this compound are:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Hydrodehalogenation: The replacement of a halogen atom (iodine or bromine) with a hydrogen atom. This can occur at either the 2- or 5-position, leading to the formation of 5-bromobenzotrifluoride or 2-iodobenzotrifluoride, respectively. Strong bases and certain solvents can act as hydride sources, contributing to this side reaction.[1]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with heteroaryl boronic acids and can be influenced by the reaction conditions.[1]

  • Double Coupling: While less common under controlled conditions aiming for mono-coupling, the reaction can proceed at both the iodo and bromo positions, especially with an excess of the boronic acid and prolonged reaction times or higher temperatures.

Q3: How can I minimize homocoupling of the boronic acid?

A3: Homocoupling is often initiated by the presence of Pd(II) species and oxygen.[1] To minimize this side reaction:

  • Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pd(0) precatalyst: While many Pd(II) precatalysts are reduced in situ to the active Pd(0) species, starting with a Pd(0) source can sometimes reduce the initial concentration of Pd(II).

  • Control reaction temperature: Higher temperatures can sometimes favor homocoupling.

  • Use high-quality boronic acids: Impurities in the boronic acid can sometimes promote side reactions.

Q4: What are the key factors to control for selective mono-coupling at the iodine position?

A4: To achieve selective mono-coupling at the C-I bond:

  • Stoichiometry: Use a controlled amount of the boronic acid (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the slower reaction at the C-Br bond from occurring. Use the mildest temperature that allows for a reasonable reaction rate at the C-I position.

  • Choice of Catalyst and Ligand: The ligand on the palladium catalyst can influence selectivity. Bulky and electron-rich phosphine ligands can sometimes enhance the rate of the desired coupling and suppress side reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst- Ensure proper degassing to prevent catalyst oxidation.- Use a fresh batch of palladium catalyst.- Consider a different palladium precatalyst or ligand.
Ineffective base- Use a freshly opened or properly stored base.- Ensure the base is sufficiently soluble in the reaction medium.- Try a different base (e.g., K₃PO₄, Cs₂CO₃).
Poor quality boronic acid- Use a fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.
Significant formation of homocoupling product (biaryl from boronic acid) Presence of oxygen- Improve degassing procedure of the solvent and reaction vessel.- Maintain a strict inert atmosphere throughout the reaction.
Inappropriate catalyst activation- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Formation of hydrodehalogenated side products Hydride source in the reaction- If using an alkoxide base, switch to a non-hydridic base like K₂CO₃ or K₃PO₄.- Certain solvents (e.g., alcohols) can act as hydride donors at elevated temperatures; consider an aprotic solvent.
High reaction temperature or prolonged reaction time- Lower the reaction temperature and monitor the reaction to avoid extended heating after completion.
Lack of selectivity (formation of di-substituted product) Excess boronic acid- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the boronic acid.
High temperature or long reaction time- Lower the reaction temperature to favor the more reactive C-I bond cleavage.- Monitor the reaction closely and quench it upon consumption of the starting material.
Catalyst system- Experiment with different palladium catalysts and ligands that may offer higher selectivity.

Experimental Protocols

Representative Protocol for Selective Mono-Suzuki Coupling at the C-I Position:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different arylboronic acids to maximize the yield of the desired mono-coupled product and minimize side reactions.

Visualizing Reaction Pathways

To better understand the Suzuki coupling process and the potential for side reactions, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-I(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArI This compound ArI->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Suzuki Cycle Intermediate cluster_hydrodehalogenation Hydrodehalogenation Pathway cluster_homocoupling Homocoupling Pathway ArPdX Ar-Pd(II)-I ArPdH Ar-Pd(II)-H ArPdX->ArPdH Ligand Exchange Hydride_Source Hydride Source (e.g., Base, Solvent) Hydride_Source->ArPdH Hydride Transfer Hydrodehalogenated_Product Ar-H ArPdH->Hydrodehalogenated_Product Reductive Elimination PdII Pd(II) Species ArPdAr_homo Ar'-Pd(II)-Ar' PdII->ArPdAr_homo 2 x Transmetalation Boronic_Acid1 Ar'B(OH)₂ Boronic_Acid1->ArPdAr_homo Homocoupling_Product Ar'-Ar' ArPdAr_homo->Homocoupling_Product Reductive Elimination

Caption: Simplified pathways for common side reactions in Suzuki coupling.

References

catalyst selection for Buchwald-Hartwig amination of hindered amines with 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection and Troubleshooting for the Amination of Hindered Amines with 5-Bromo-2-iodobenzotrifluoride.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the palladium-catalyzed Buchwald-Hartwig amination of hindered amines with the dual-halogenated substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound will react preferentially in a Buchwald-Hartwig amination?

A1: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1] Consequently, the oxidative addition to the palladium(0) catalyst, which is often the rate-determining step, occurs much more readily at the C-I bond.[1][2] Therefore, you should expect high selectivity for amination at the 2-position (the site of the iodine atom).[3]

Q2: Why is this reaction considered challenging?

A2: This specific transformation presents two primary challenges:

  • Steric Hindrance: Coupling a hindered amine with an ortho-substituted aryl halide creates significant steric congestion around the reaction center. This can slow down key steps in the catalytic cycle.[4][5]

  • Substrate Reactivity: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can influence the electronic properties of the aryl halide and its reactivity in the catalytic cycle.

Q3: What general class of ligands is most effective for coupling hindered substrates?

A3: Sterically hindered, electron-rich biarylphosphine ligands are the state-of-the-art for coupling hindered substrates.[6][7] Ligands such as RuPhos, BrettPhos, and tBuBrettPhos have been specifically designed to promote reactions with sterically demanding partners by facilitating both the oxidative addition and reductive elimination steps.[6][8][9]

Q4: Can I use a generic palladium source like Pd(OAc)₂ or should I use a pre-catalyst?

A4: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium pre-catalysts are often more reliable and efficient for challenging transformations.[7][10] Pre-catalysts provide a well-defined, air-stable source of the active Pd(0) catalyst, leading to more reproducible results and avoiding issues related to the in-situ reduction of Pd(II) to Pd(0).[7][11]

Troubleshooting Guide

Problem: Low to No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.[7] Consider using a palladium pre-catalyst for more reliable activation.[10]
Inappropriate Ligand The combination of a hindered amine and a hindered aryl halide requires a bulky ligand. For such challenging couplings, ligands like BrettPhos or RuPhos are recommended.[4][6]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[7] If your amine is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[7] Ensure the base is fresh and anhydrous.
Solvent Issues The solvent must solubilize all components. Aprotic, non-polar solvents like toluene, dioxane, or THF are standard.[7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[11]
Low Reaction Temperature Challenging couplings often require elevated temperatures, typically in the range of 80-110 °C, to overcome activation barriers.[7]
Problem: Significant Hydrodehalogenation Side Product
Possible Cause Suggested Solution
Water in the Reaction Traces of water can lead to the formation of palladium hydride species, which cause hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
β-Hydride Elimination If the hindered amine contains a β-hydrogen, a side reaction can occur where the amide intermediate undergoes β-hydride elimination.[12] Using a more sterically hindered ligand can sometimes suppress this pathway by favoring the desired reductive elimination.[4]
Base Choice In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOtBu to LHMDS) may be beneficial.
Problem: Formation of Side Products (e.g., Diaryl-amination)
Possible Cause Suggested Solution
Reaction Conditions Too Harsh If the reaction is run for too long or at too high a temperature after the initial selective C-I amination, a second, slower amination at the C-Br bond may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Ligand/Palladium Ratio An incorrect ligand-to-palladium ratio can lead to less selective or less active catalyst species. A ratio of 1:1 to 2:1 (Ligand:Pd) is typical, especially when not using a pre-catalyst.

Recommended Catalyst Systems and Conditions

The following table summarizes recommended starting conditions for the amination of a hindered secondary amine with this compound. Optimization will likely be necessary.

ParameterRecommendationRationale & Notes
Palladium Source G3 or G4 Pre-catalyst (e.g., RuPhos-Pd-G3)Provides a reliable source of active Pd(0) and is well-suited for hindered substrates.[6] (2-5 mol%)
Ligand RuPhos, BrettPhos, tBuBrettPhosThese bulky biarylphosphine ligands are designed to accelerate C-N coupling with sterically demanding partners.[6][8][9]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[7] (1.4 - 2.0 equiv)
Solvent Toluene or DioxaneAnhydrous and degassed. These are standard solvents that perform well in a wide range of Buchwald-Hartwig reactions.[7][13]
Temperature 90 - 110 °CHigher temperatures are often necessary to overcome the steric hindrance.[7]
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Visual Guides and Protocols

Catalyst Selection Workflow

G start Start: Couple Hindered Amine with this compound check_selectivity Primary Goal: Selective amination at C-I bond? start->check_selectivity check_hindrance Key Challenge: Sterically hindered amine? check_selectivity->check_hindrance Yes ligand_choice Select Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) check_hindrance->ligand_choice Yes catalyst_choice Use Palladium Pre-catalyst (e.g., RuPhos-Pd-G3) ligand_choice->catalyst_choice base_choice Select Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) catalyst_choice->base_choice conditions Set Conditions: Toluene or Dioxane 90-110 °C, Inert Atmosphere base_choice->conditions troubleshoot Reaction Failed or Low Yield? Proceed to Troubleshooting Guide conditions->troubleshoot success Reaction Successful conditions->success

Caption: Decision workflow for selecting initial reaction conditions.

Simplified Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition  Oxidative  Addition amine_coordination Amine Coordination oxidative_addition->amine_coordination Ligand Exchange label_amine HNR₂ oxidative_addition->label_amine deprotonation Amido Complex amine_coordination->deprotonation Deprotonation label_base Base amine_coordination->label_base deprotonation->pd0 Reductive Elimination label_re Product (Ar-NR₂) deprotonation->label_re label_oa Ar-I label_oa->oxidative_addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Protocol

Note: This is a general procedure and should be adapted based on the specific hindered amine used. All operations should be performed under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

Materials:

  • This compound (1.0 equiv)

  • Hindered amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 - 0.2 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the this compound, the palladium pre-catalyst, and the sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Begin stirring the mixture.

  • Amine Addition: Add the hindered amine (liquid or dissolved in a small amount of anhydrous toluene) to the reaction mixture via syringe.

  • Degassing (Optional but Recommended): Subject the final reaction mixture to a brief cycle of vacuum-backfill with argon to remove any oxygen introduced during the additions.

  • Reaction: Heat the sealed flask in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

References

troubleshooting failed reactions involving 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for reactions involving this versatile reagent.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] This allows for selective functionalization at the 2-position (iodine) through various cross-coupling reactions, while leaving the bromine atom at the 5-position available for subsequent transformations.

General Troubleshooting Workflow

When a reaction involving this compound fails or provides a low yield, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve common issues.

G cluster_0 Initial Reaction Failure cluster_1 Problem Diagnosis cluster_2 Corrective Actions Start Reaction Failed (Low/No Product) Check_Purity Verify Starting Material Purity (NMR, GC-MS) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Quality (Catalyst, Base, Solvent) Start->Check_Reagents Impure_SM Impure Starting Material? Check_Purity->Impure_SM Inert_Atmosphere Inert Atmosphere Compromised? Check_Conditions->Inert_Atmosphere Reagent_Degradation Reagent Degradation? Check_Reagents->Reagent_Degradation Purify_SM Purify Starting Material (Distillation/Recrystallization) Impure_SM->Purify_SM Yes Optimize Systematically Optimize Conditions (See Specific Guides Below) Impure_SM->Optimize No Improve_Inert Improve Inert Technique (Degas Solvents, Use Glovebox) Inert_Atmosphere->Improve_Inert Yes Inert_Atmosphere->Optimize No Use_New_Reagents Use Fresh/High-Purity Reagents Reagent_Degradation->Use_New_Reagents Yes Reagent_Degradation->Optimize No Purify_SM->Optimize Improve_Inert->Optimize Use_New_Reagents->Optimize Success Successful Reaction Optimize->Success

A general workflow for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the halogens on this compound? A1: The reactivity order for cleavage of the carbon-halogen bond is C-I > C-Br.[1] The carbon-iodine bond is weaker, making iodide a better leaving group. This allows for selective reactions at the iodine-bearing position under appropriate conditions.

Q2: I'm observing significant hydrodehalogenation (loss of iodine or bromine). What causes this and how can I prevent it? A2: Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as impurities in solvents or certain reagents. To minimize this, ensure all solvents are anhydrous and high-purity.[2] In some cases, the choice of base or catalyst ligand can also influence this side reaction. For instance, in Suzuki couplings, N-protection of indole substrates can prevent reductive debromination.[2]

Q3: How should I store this compound? A3: It is recommended to store the compound in a refrigerated, tightly sealed container.[3]

Q4: My reaction is not selective and I'm getting a mixture of products from reaction at both the C-I and C-Br positions. How can I improve selectivity? A4: To enhance selectivity for the more reactive C-I bond, milder reaction conditions are often effective. This can include using lower temperatures, choosing a catalyst system known for high selectivity, and carefully controlling reaction times. The inherent difference in reactivity between C-I and C-Br bonds can be exploited to favor mono-functionalization.[4]

Troubleshooting Specific Reactions

Suzuki Coupling

Q: My Suzuki coupling reaction with this compound is failing or giving low yields. What are the likely causes? A: Failure in Suzuki couplings often relates to the catalyst system, base, or solvent.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] Inadequate degassing of solvents and reagents can lead to catalyst decomposition, often observed as the formation of palladium black.[5] Using robust pre-catalysts like XPhos Pd G3 or ensuring a thoroughly inert atmosphere can help.[6]

  • Inappropriate Base: The base is crucial for activating the boronic acid.[5] The chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must have sufficient solubility and strength for the specific solvent system. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[7]

  • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation), especially if not stored properly under dry conditions.[2][8] Using fresh, high-quality boronic acid is critical.

  • Solvent Choice: Solvents must be rigorously degassed. While common solvents include dioxane, THF, and DMF, some, like nitriles (e.g., acetonitrile), can coordinate to the metal and inhibit catalysis.[6]

ParameterRecommendationCommon Issues
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts (e.g., XPhos, SPhos)Catalyst deactivation (palladium black), insufficient activity for hindered substrates.[5][6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Poor solubility, insufficient basicity, hydrolysis of ester groups.[7][8]
Solvent Dioxane/H₂O, THF/H₂O, DMF, TolueneOxygen contamination, presence of hydride impurities, catalyst poisoning (e.g., acetonitrile).[5][6][8]
Temperature 80-110 °CToo low: slow/no reaction. Too high: catalyst decomposition, side reactions.
Sonogashira Coupling

Q: My Sonogashira coupling is sluggish and produces significant homocoupling of the alkyne (Glaser coupling). How can I optimize this reaction? A: Optimizing a Sonogashira reaction involves balancing the palladium and copper catalytic cycles.

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst.[4][9] The absence or poor quality of the copper source can stall the reaction. However, excess copper can promote the undesirable homocoupling of the terminal alkyne.

  • Copper-Free Conditions: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These often require specific ligands and bases to facilitate the catalytic cycle.[10]

  • Base and Solvent: An amine base (e.g., Et₃N, DIPEA) is typically used, often serving as both the base and part of the solvent system. The base must be strong enough to deprotonate the alkyne.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst oxidation and alkyne homocoupling.

G cluster_0 Sonogashira Troubleshooting cluster_1 Solutions Start Low Yield / No Product Side_Product Glaser Homocoupling? Start->Side_Product Check_Reagents Check Catalyst (Pd/Cu) & Base Quality Side_Product->Check_Reagents Yes Check_Atmosphere Ensure Rigorous Inert Atmosphere Side_Product->Check_Atmosphere No Check_Reagents->Check_Atmosphere Solution_Glaser Reduce Cu(I) loading or Switch to Cu-free conditions Check_Reagents->Solution_Glaser Solution_Reagents Use Fresh Reagents & Anhydrous Solvents Check_Reagents->Solution_Reagents Solution_Atmosphere Thoroughly Degas Solvent and Reagents Check_Atmosphere->Solution_Atmosphere

Troubleshooting the Sonogashira coupling reaction.
Stille Coupling

Q: My Stille coupling is not proceeding. What are the key parameters to check? A: The Stille coupling is robust but requires attention to specific details.

  • Organostannane Reagent: Ensure the organotin reagent is pure and used in the correct stoichiometry (often a slight excess). These reagents can be toxic and difficult to remove, so careful handling and purification are necessary.[11]

  • Additives: The addition of lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, which is often rate-limiting.[11][12]

  • Purification: Tin byproducts (e.g., Bu₃SnBr) can be challenging to remove. Workup procedures often involve washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts or using specific flash chromatography techniques.[11]

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I troubleshoot? A: This reaction is highly dependent on the ligand, base, and reaction conditions.

  • Catalyst/Ligand System: This is the most critical factor. Sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DPPF, or modern Buchwald ligands) are generally required to promote reductive elimination and prevent side reactions.[13][14] The choice of ligand depends on the specific amine and aryl halide.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is very common and effective, but it is incompatible with some functional groups like esters.[15] Other bases like LHMDS or K₃PO₄ can be used in those cases.

  • Reaction Temperature: While some modern catalyst systems work at room temperature, many require heating. However, excessive temperatures can lead to catalyst decomposition.

Grignard Reagent Formation

Q: I am unable to form a Grignard reagent from this compound. What is the issue? A: Direct formation of a Grignard reagent can be difficult. A more reliable method is often halogen-metal exchange. However, if direct formation is attempted, the following are critical:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[16] All glassware must be flame-dried, solvents must be anhydrous, and the reaction must be run under a strict inert atmosphere (e.g., argon or nitrogen).[16][17]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[18][19] This layer must be removed to initiate the reaction. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings.[17][18]

  • Side Reactions: The primary side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a homocoupled dimer.[16][18] This can be minimized by the slow, controlled addition of the halide to the magnesium turnings to keep its concentration low.[16][18]

Key Experimental Protocol: Selective Suzuki Coupling

This protocol provides a starting point for the selective Suzuki coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.[2]

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[20]

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions of 5-Bromo-2-iodobenzotrifluoride. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of selective functionalization of this substrate.

Principle of Selectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br >> Cl. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This allows for selective reaction at the 2-position (iodine) of this compound while leaving the 5-position (bromine) intact for subsequent transformations.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, focusing on selective functionalization at the C-I bond.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Consider using advanced ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) which are known to activate even less reactive C-Br and C-Cl bonds, and thus are highly effective for C-I bonds.[1][2]
Insufficient Degassing Oxygen can deactivate the catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
Poor Reagent Quality Use high-purity, anhydrous solvents and reagents. Boronic acids can degrade over time; use a fresh or recently purchased batch.
Suboptimal Temperature The reaction may require higher temperatures to proceed. Incrementally increase the temperature (e.g., from 80 °C to 100 °C). Microwave heating can also be effective for accelerating the reaction.[3]

Issue 2: Formation of Significant Side Products

Side Product Possible Cause Recommended Solution
Homocoupling of Coupling Partner This is common with boronic acids (Suzuki), organostannanes (Stille), and terminal alkynes (Sonogashira). It is often promoted by the presence of oxygen or high catalyst loadings.Ensure rigorous degassing.[1] Reduce the catalyst loading (e.g., from 5 mol% to 2 mol%). For Sonogashira, reducing the amount of copper(I) co-catalyst can minimize alkyne homocoupling (Glaser coupling).[4]
Protodehalogenation (loss of Iodine) The C-I bond is reductively cleaved and replaced by a hydrogen atom. This can be caused by hydride impurities in solvents or certain bases.Use high-purity, anhydrous solvents. Avoid bases that can act as hydride donors.
Reaction at the C-Br Bond While less likely, forcing conditions (high temperature, long reaction times, highly active catalyst systems) can lead to some reactivity at the C-Br bond.Use milder reaction conditions (lower temperature, shorter reaction time). Screen for a catalyst/ligand system with lower reactivity.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for my application?

A: The choice depends on the desired functional group to be introduced:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of commercially available aryl, heteroaryl, and vinyl boronic acids or esters. It is known for its mild conditions and low toxicity of byproducts.[5][6]

  • Stille Coupling: Also for C-C bond formation, it offers excellent functional group tolerance. However, the organotin reagents are toxic and byproducts can be difficult to remove.

  • Sonogashira Coupling: Specifically for forming C-C bonds with terminal alkynes, creating arylalkyne structures.

Q2: How do I ensure the reaction is selective for the 2-iodo position?

A: The inherent higher reactivity of the C-I bond is the primary driver of selectivity.[4] To maximize this, use the mildest possible conditions that still afford a reasonable reaction rate. Avoid prolonged heating and highly reactive "super-catalysts" designed for aryl chlorides unless necessary. A temperature screen is often a good starting point.

Q3: What are the best general starting conditions for a Suzuki coupling with this substrate?

A: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O).

  • Temperature: 80-90 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A: Yes, copper-free Sonogashira protocols have been developed and can be advantageous in minimizing alkyne homocoupling and simplifying purification. These often require specific ligands and may need slightly higher temperatures.

Quantitative Data Presentation

The following tables summarize typical starting conditions for selective cross-coupling at an aryl iodide in the presence of an aryl bromide. These are representative conditions and may require optimization for this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)Pd(PPh₃)₄ is a common starting point. Dppf-based catalysts can offer higher stability.
Ligand (if using a pre-catalyst like Pd₂(dba)₃)Buchwald ligands (e.g., SPhos) are excellent but may be overly reactive if selectivity is an issue.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a strong base suitable for less reactive partners.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O, DMFThe choice of solvent can affect solubility and reaction rate.
Temperature 80 - 100 °CStart at the lower end to maximize selectivity.

Table 2: Representative Conditions for Selective Sonogashira Coupling

ParameterConditionNotes
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and reliable catalyst for this reaction.
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira mechanism.
Base Et₃N, DIPEA (2-3 equiv.)An amine base is required to neutralize the HX byproduct.
Solvent THF, DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed at or slightly above room temperature.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, Base, & Catalyst B Add Degassed Solvent A->B C Heat to Target Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Quench & Extract D->E F Dry & Concentrate E->F G Purify (Column Chromatography) F->G

Caption: Standard workflow for a cross-coupling experiment.

G Start Low or No Yield Catalyst Is the catalyst active? Start->Catalyst Degas Is the system fully degassed? Catalyst->Degas No Sol_Cat Use fresh catalyst & consider advanced ligand Catalyst->Sol_Cat Yes Temp Is the temperature optimal? Degas->Temp No Sol_Degas Degas solvents & reaction mixture thoroughly Degas->Sol_Degas Yes Reagents Are reagents high quality? Temp->Reagents No Sol_Temp Screen higher temperatures Temp->Sol_Temp Yes Sol_Reagents Use pure, anhydrous reagents Reagents->Sol_Reagents Yes

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-2-iodobenzotrifluoride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures involving 5-Bromo-2-iodobenzotrifluoride. Palladium catalysts are instrumental in a variety of cross-coupling reactions; however, their removal is critical, especially in pharmaceutical applications where stringent limits on metal impurities are required.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides actionable solutions.

Question 1: I have filtered my reaction mixture through Celite, but I still detect significant palladium contamination in my product. What could be the reason?

Answer:

This is a common issue and can arise from several factors:

  • Soluble Palladium Species: Standard filtration through Celite is primarily effective for removing heterogeneous (insoluble) palladium, such as palladium on carbon (Pd/C) or palladium black.[1][2] If your reaction uses a homogeneous (soluble) palladium catalyst, it will pass through the Celite pad.

  • Colloidal Palladium: In some cases, palladium can form fine colloidal particles that are small enough to pass through a standard Celite bed.

  • Ineffective Filtration Technique: An improperly packed or too thin Celite bed may not effectively trap all insoluble palladium particles.[2]

Solutions:

  • Identify the Palladium Species: Determine if your catalyst is homogeneous or heterogeneous. For soluble catalysts, you will need to use alternative methods like scavengers, chromatography, or precipitation.[2]

  • Improve Filtration Technique:

    • Ensure the Celite bed is at least 1-2 cm thick and well-compacted.[2]

    • Pre-wet the Celite pad with the solvent you are using for filtration to ensure proper packing.[2]

    • Consider a double filtration by passing the filtrate through a second Celite pad.[2]

  • Address Colloidal Palladium:

    • Try adding a small amount of activated carbon to the solution before filtration to adsorb the colloidal palladium.

    • Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), in conjunction with the Celite bed.[2]

Question 2: My palladium scavenger is not reducing the palladium levels to the desired limit. What should I do?

Answer:

The efficiency of palladium scavengers can be influenced by several experimental parameters.

  • Incorrect Scavenger Selection: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a wide range of palladium species.[3]

  • Insufficient Scavenger Amount or Reaction Time: The amount of scavenger and the contact time are crucial for effective removal.

  • Solvent Incompatibility: The chosen scavenger may not be effective in the solvent system of your reaction mixture.[2]

  • Steric Hindrance: The palladium catalyst may be a sterically hindered complex that is difficult for the scavenger to access.

Solutions:

  • Optimize Scavenger Choice: If the nature of your palladium species is known, select a scavenger with high affinity for it. If not, consider screening a small panel of different scavengers (e.g., thiol-based, thiourea-based, or triazine-based) to find the most effective one.[2][3]

  • Increase Scavenger Equivalents and Time: Incrementally increase the amount of scavenger and the stirring time. Monitor the palladium levels at different time points to determine the optimal conditions.

  • Solvent Considerations: If possible, perform a solvent swap to a solvent that is known to be compatible with your chosen scavenger. Common solvents for scavenging include THF, DCM, toluene, and acetonitrile.[3]

  • Consider Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the scavenging efficiency, but be mindful of the thermal stability of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: For heterogeneous catalysts.[1]

  • Adsorption: Using solid-supported scavengers, activated carbon, or silica gel.[4][5]

  • Chromatography: Column chromatography can be effective but may not be sufficient on its own.[6]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be used.[1]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1]

Q2: How do I choose the best palladium removal method for my reaction?

A2: The choice of method depends on several factors:

  • Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration. Homogeneous catalysts require methods like scavenging or chromatography.[2]

  • Desired Purity Level: For pharmaceutical applications with very low palladium limits (<10 ppm), a combination of methods, such as chromatography followed by scavenging, is often necessary.[6][7]

  • Scale of the Reaction: For large-scale reactions, the cost and scalability of the method are important considerations. Activated carbon can be a more cost-effective option than specialized scavengers.[4][5]

  • Nature of the Product: The stability and solubility of your product will dictate the compatible solvents and conditions for palladium removal.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often solid-supported, that contain functional groups with a high affinity for palladium.[8] These functional groups, such as thiols or thioureas, act as ligands that chelate the palladium, effectively trapping it.[3] The solid support allows for the easy removal of the scavenger-palladium complex by filtration.[8]

Q4: What are the acceptable limits for residual palladium in pharmaceutical compounds?

A4: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). The specific limit depends on the daily dose of the drug. For compounds intended for biological screening, a maximum level of 100 ppm is often suggested.[6][7]

Data on Palladium Removal Efficiency

The efficiency of palladium removal is highly dependent on the specific reaction conditions, the catalyst used, and the chosen removal method. The following table provides some illustrative data from published studies.

Reaction TypeInitial Pd Level (ppm)Purification MethodFinal Pd Level (ppm)Reference(s)
Suzuki-Miyaura~5000Aqueous workup~5000[6][7]
Suzuki-Miyaura~5000Column chromatographyCan still be significant[6][7]
Suzuki-MiyauraNot specifiedColumn chromatography followed by scavenging resin< 50[6]
Suzuki-Miyaura33,000MP-TMT scavenger (5 equivalents, overnight)< 200[8]
Suzuki-Miyaura500-800MP-TMT scavenger< 10[8]
α-Arylation600Silica cartridges with SPM32 scavenger15[4]
Buchwald-Hartwig330MP-TMT scavenger in DMF7-30[4]
Suzuki Coupling2239TMT and activated charcoal20[4]
Buchwald-Hartwig300Activated charcoal followed by crystallization< 1[4]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite

This protocol is suitable for the removal of insoluble palladium catalysts like Pd/C.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite (1-2 cm thick) over the filter paper.

    • Gently press down on the Celite to create a level and compact bed.

    • Pre-wet the Celite pad with the reaction solvent.[2]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the Celite pad.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite Pad:

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate:

    • The filtrate contains your product, now free of the heterogeneous palladium catalyst.

Protocol 2: Batch Scavenging of Soluble Palladium with a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported scavenger to remove soluble palladium species.

  • Reaction Work-up:

    • After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Selection:

    • Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, toluene).[3]

  • Scavenger Addition:

    • Add the selected scavenger to the solution of your crude product. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-10 equivalents relative to the palladium content).[8]

  • Stirring:

    • Stir the mixture at room temperature. The required time can range from a few hours to overnight. Gentle heating may improve efficiency but should be used with caution.[8]

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.

  • Wash and Collect:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates, which now contain the purified product.

Visualizations

Palladium_Removal_Decision_Tree start Start: Reaction Mixture with Palladium catalyst_type What is the nature of the Palladium catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Insoluble homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Soluble filtration Filtration through Celite heterogeneous->filtration scavenging Use Palladium Scavenger (Thiol, TMT, etc.) homogeneous->scavenging check_purity1 Check Residual Pd filtration->check_purity1 check_purity1->homogeneous > Limit (Soluble Pd present) end_pass Product Meets Purity Specs check_purity1->end_pass < Limit activated_carbon or Activated Carbon scavenging->activated_carbon check_purity2 Check Residual Pd scavenging->check_purity2 chromatography Column Chromatography check_purity2->chromatography > Limit check_purity2->end_pass < Limit end_fail Further Purification Needed chromatography->end_fail

Caption: Decision tree for selecting a palladium removal method.

Batch_Scavenging_Workflow cluster_0 Batch Scavenging Process step1 1. Crude Product in Compatible Solvent step2 2. Add Solid-Supported Palladium Scavenger step1->step2 step3 3. Stir Mixture (Room Temp or Gentle Heat, 1-24h) step2->step3 step4 4. Filter to Remove Scavenger-Pd Complex step3->step4 step5 5. Wash Scavenger with Fresh Solvent step4->step5 step6 6. Combine Filtrates step5->step6 step7 7. Purified Product step6->step7

References

common impurities in commercial 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Bromo-2-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound typically has a purity of 97% or higher. Potential impurities are generally related to the synthetic route, which is understood to be a Sandmeyer reaction starting from 4-Bromo-2-(trifluoromethyl)aniline. The most common impurities can be categorized as follows:

  • Starting Material: Residual, unreacted 4-Bromo-2-(trifluoromethyl)aniline.

  • Intermediates: Incompletely reacted diazonium salt intermediates.

  • Isomeric Impurities: Positional isomers such as 4-Bromo-2-iodo-1-(trifluoromethyl)benzene or other isomers formed during the synthesis.

  • Byproducts of the Sandmeyer Reaction:

    • Hydro-deamination product: 4-Bromo-2-(trifluoromethyl)benzene, where the diazonium group is replaced by a hydrogen atom.

    • Phenolic byproduct: 4-Bromo-2-(trifluoromethyl)phenol, resulting from the reaction of the diazonium salt with water.

    • Other Halogenated Species: Impurities from side reactions, such as compounds with different halogen substitutions.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A3: Yes, impurities can significantly impact reaction outcomes. For instance, unreacted starting material (4-Bromo-2-(trifluoromethyl)aniline) can interfere with reactions targeting the iodo or bromo groups. Phenolic byproducts may affect reactions sensitive to acidic protons. It is crucial to verify the purity of the starting material if you encounter unexpected results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Action
Inconsistent Reaction Yields The presence of variable amounts of non-reactive or interfering impurities in different batches of the starting material.Analyze the purity of each batch of this compound using GC-MS or NMR before use. Consider purifying the material if significant batch-to-batch variation is observed.
Side Product Formation An impurity in the this compound is participating in the reaction. For example, the hydro-deamination byproduct may lead to unexpected derivatives.Identify the structure of the side product using techniques like LC-MS or GC-MS. Compare the mass and fragmentation pattern with the potential impurities listed in the FAQs.
Difficulty in Product Purification The presence of impurities with similar physical properties (e.g., boiling point, polarity) to the desired product.Employ high-resolution purification techniques such as preparative HPLC or column chromatography with a carefully selected solvent system.

Data Presentation: Typical Impurity Profile

While exact impurity levels vary by manufacturer and batch, the following table summarizes the likely impurities and their typical specification limits in high-purity commercial this compound.

Impurity Chemical Structure Typical Specification Limit (%) Potential Impact on Experiments
4-Bromo-2-(trifluoromethyl)aniline≤ 0.5Can participate in side reactions, particularly those involving amines.
4-Bromo-2-(trifluoromethyl)benzene≤ 1.0Generally less reactive, but can affect stoichiometry and yield calculations.
4-Bromo-2-(trifluoromethyl)phenol≤ 0.5Can act as a nucleophile or proton source, interfering with base-sensitive reactions.
Isomeric Impuritiese.g.,≤ 1.0May lead to a mixture of isomeric products, complicating purification and characterization.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general method for the analysis of this compound and its potential impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra with a library of known compounds and the predicted fragmentation patterns of the potential impurities.

Visualizations

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start 4-Bromo-2-(trifluoromethyl)aniline Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Unreacted_Start Unreacted Starting Material Start->Unreacted_Start Incomplete Reaction Sandmeyer Sandmeyer Reaction (KI) Diazotization->Sandmeyer Byproduct_H Hydro-deamination Byproduct Diazotization->Byproduct_H Side Reaction (H) Byproduct_OH Phenolic Byproduct Diazotization->Byproduct_OH Side Reaction (H2O) Product This compound Sandmeyer->Product Isomers Isomeric Impurities Sandmeyer->Isomers Isomerization experimental_workflow Start Experiment with this compound Problem Unexpected Result (e.g., low yield, side product) Start->Problem Purity_Check Check Purity of Starting Material (GC-MS, NMR) Problem->Purity_Check End Successful Experiment Problem->End Resolved Impurity_Identified Impurity Identified? Purity_Check->Impurity_Identified Purify Purify Starting Material (e.g., Column Chromatography) Impurity_Identified->Purify Yes Optimize Optimize Reaction Conditions Impurity_Identified->Optimize No Purify->Start Optimize->Start

stability and storage conditions for 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 5-Bromo-2-iodobenzotrifluoride in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container and stored in a refrigerated, dry, cool, and well-ventilated area.[1] It is also advisable to protect it from direct light, as halogenated aromatic compounds can be light-sensitive.

Q2: What materials are incompatible with this compound?

A2: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon thermal decomposition, this compound may release hazardous substances such as carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen iodide, and hydrogen fluoride.

Q4: Is this compound stable under normal laboratory conditions?

A4: this compound is generally stable under recommended storage conditions. However, prolonged exposure to ambient light, high temperatures, or humidity can lead to degradation. For use in solution, it is recommended to prepare fresh solutions and use them promptly.

Q5: What are the potential signs of degradation of this compound?

A5: Degradation of this compound may be indicated by a change in color (e.g., development of a yellowish or brownish tint), a change in physical form, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC or GC).

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or unexpected side products.
  • Possible Cause 1: Degradation of the starting material.

    • Solution: Verify the purity of your this compound using an appropriate analytical method such as HPLC, GC-MS, or qNMR before use. Ensure it has been stored correctly. If degradation is suspected, it is recommended to use a fresh batch of the compound.

  • Possible Cause 2: Reaction with atmospheric moisture or oxygen.

    • Solution: For sensitive reactions, such as cross-coupling reactions, it is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Incompatibility with reaction conditions.

    • Solution: Avoid strongly basic or acidic conditions if they are not essential for the desired transformation, as they may promote side reactions or degradation. If such conditions are necessary, consider lowering the reaction temperature or reaction time.

Issue 2: Poor solubility in a chosen solvent.
  • Possible Cause: Inappropriate solvent selection.

    • Solution: this compound is a nonpolar molecule. It is expected to have good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate. For reactions requiring polar aprotic solvents, consider dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If solubility remains an issue, gentle warming or sonication may aid dissolution. Always check for any potential solvent-induced degradation.

Issue 3: Difficulty in purifying the product from a reaction mixture containing this compound.
  • Possible Cause: Co-elution with impurities or starting material.

    • Solution: Optimize your purification method. For column chromatography, a careful selection of the eluent system is crucial. A gradient elution might be necessary to achieve good separation. If co-elution is persistent, consider alternative purification techniques such as preparative HPLC or crystallization.

Data Presentation

Table 1: Recommended Storage Conditions and Stability
ParameterRecommended ConditionRationale
TemperatureRefrigerated (2-8 °C)To minimize thermal degradation.
AtmosphereTightly sealed containerTo prevent reaction with atmospheric moisture and oxygen.
LightProtected from light (amber vial)To prevent photolytic degradation.
HumidityDry environmentTo avoid hydrolysis.
IncompatibilitiesStrong oxidizing agents, strong acids, strong basesTo prevent chemical reactions and degradation.

Note: The shelf life of this compound is not well-documented in publicly available literature. It is recommended to assess the purity of the compound if it has been stored for an extended period, even under recommended conditions.

Experimental Protocols

The following are representative protocols for assessing the purity and stability of this compound. These are intended as starting points and may require optimization for specific instrumentation and laboratory conditions.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to monitor its stability over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • Start with 60% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acidic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat the solution at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in acetonitrile and add an excess of 30% hydrogen peroxide. Stir the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by the HPLC method described in Protocol 1 to observe any degradation and the formation of new peaks.

Visualizations

Troubleshooting_Guide start Inconsistent Reaction Outcome check_purity Check Purity of Starting Material start->check_purity degraded Is Starting Material Degraded? check_purity->degraded inert_atmosphere Use Anhydrous Solvents & Inert Atmosphere continue_reaction Proceed with Reaction inert_atmosphere->continue_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time) optimize_conditions->continue_reaction use_fresh Use Fresh Batch of Reagent degraded->use_fresh Yes sensitive_reaction Is the reaction sensitive to air/moisture? degraded->sensitive_reaction No use_fresh->continue_reaction sensitive_reaction->inert_atmosphere Yes harsh_conditions Are reaction conditions too harsh? sensitive_reaction->harsh_conditions No harsh_conditions->optimize_conditions Yes harsh_conditions->continue_reaction No

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Stability_Factors substance This compound temp Temperature substance->temp light Light substance->light moisture Moisture/Humidity substance->moisture oxygen Oxygen substance->oxygen incompatible_materials Incompatible Materials (Strong Acids/Bases/Oxidizers) substance->incompatible_materials degradation Degradation temp->degradation light->degradation moisture->degradation oxygen->degradation incompatible_materials->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-iodobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-iodobenzotrifluoride and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.

Issue 1: Low or No Conversion in Suzuki Coupling Reactions

Question: We are experiencing low to no conversion in our Suzuki coupling reaction with a this compound derivative. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no conversion in Suzuki coupling reactions involving electron-deficient aryl halides like this compound derivatives can stem from several factors. Here is a systematic troubleshooting guide:

Potential Causes & Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical for success. Standard catalysts may not be optimal for this substrate.

    • Recommendation: For electron-deficient aryl bromides, consider more robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step.

    • Recommendation: The choice of base can be empirical.[2] If you are using a standard base like K₂CO₃, consider screening other bases such as Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor.

  • Poor Solubility of Reactants: The reaction components may not be fully dissolved in the chosen solvent system.

    • Recommendation: Switching to a different solvent, such as DMF, or using a co-solvent to improve solubility can be beneficial.[2]

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

    • Recommendation: If the reaction is sluggish, gradually increase the temperature. Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[1] Monitor the reaction progress by TLC or LC-MS to determine if a longer reaction time is needed.[1]

  • Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

    • Recommendation: Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) and that all solvents are thoroughly degassed.[1]

Issue 2: Side Reactions in Grignard Reagent Formation

Question: We are observing significant side product formation and low yields when preparing the Grignard reagent from this compound. How can we minimize these issues?

Answer:

Grignard reagent formation with dihalogenated aromatic compounds requires careful control of reaction conditions to ensure selective metal-halogen exchange and minimize side reactions.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction.[3]

    • Recommendation: Rigorously dry all glassware, either in an oven or by flame-drying under vacuum.[3] Use anhydrous solvents, freshly distilled from a suitable drying agent if necessary.[3]

  • Magnesium Surface Passivation: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction.[3]

    • Recommendation: Use fresh, shiny magnesium turnings.[3] If the magnesium appears dull, activate it using methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[3][4]

  • Wurtz-type Homocoupling: This is a major side reaction where the Grignard reagent reacts with the starting aryl halide.

    • Recommendation: Control the addition rate of the aryl halide to the magnesium suspension. A slow addition rate can help to minimize the concentration of the aryl halide in the presence of the formed Grignard reagent.

  • Reaction Temperature: Higher temperatures can promote side reactions.

    • Recommendation: Initiate the reaction gently, and once started, maintain a controlled temperature. For sensitive substrates, conducting the reaction at a lower temperature may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for metal-halogen exchange?

A1: The iodine atom is significantly more reactive than the bromine atom towards metal-halogen exchange with organolithium reagents. This selectivity allows for the formation of the 2-lithio-5-bromobenzotrifluoride intermediate. The reaction is typically very fast and should be conducted at low temperatures (e.g., -78°C to -100°C) in a suitable solvent like THF to minimize side reactions.[5]

Q2: What are the common challenges in scaling up Buchwald-Hartwig amination reactions with this compound derivatives?

A2: Common scale-up challenges for Buchwald-Hartwig amination include:

  • Catalyst Loading: Optimizing the catalyst loading is crucial for cost-effectiveness on a larger scale. While lab-scale reactions might use 1-5 mol%, this may need to be reduced for industrial production.

  • Ligand Selection: The choice of ligand is critical for reaction efficiency. Ligands like XPhos and Xantphos are commonly investigated for such reactions.[6]

  • Reaction Concentration and Temperature: These parameters need to be carefully optimized to ensure efficient heat transfer and to maintain a safe reaction profile on a larger scale.[6][7]

  • Base Equivalents: The amount of base used can affect the reaction rate and yield, and needs to be optimized for scale-up.[6]

Q3: How can I purify this compound and its derivatives on a large scale?

A3: Large-scale purification of halogenated intermediates often relies on:

  • Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective method for purification.[7]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a common and effective purification technique for achieving high purity on a large scale.

  • Chromatography: While often used in the lab, column chromatography can be adapted for larger scales (e.g., using medium pressure liquid chromatography - MPLC) but may be less cost-effective than distillation or crystallization for industrial production.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

ParameterRange InvestigatedOptimal Condition (Example)
LigandXPhos, XantphosXPhos
Temperature80 - 100 °C90 °C
Catalyst Loading1 - 5 mol%2 mol%
Base Equivalents1.2 - 2.0 eq.1.5 eq.
Concentration0.1 - 0.4 M0.2 M

This table presents a hypothetical optimization based on typical ranges investigated for Buchwald-Hartwig aminations. Actual optimal conditions will vary depending on the specific substrates.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Grignard Reagent Formation
  • Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small amount of anhydrous THF or diethyl ether and a crystal of iodine to activate the magnesium.

  • Prepare a solution of the this compound derivative (1.0 eq.) in the anhydrous solvent.

  • Add a small portion of the aryl halide solution to the magnesium suspension to initiate the reaction.

  • Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in the subsequent reaction.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Derivative Classes start This compound Derivative suzuki Suzuki Coupling start->suzuki Boronic Acid/Ester, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base grignard Grignard Formation start->grignard Mg lithiation Lithiation start->lithiation n-BuLi or t-BuLi biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine functionalized Further Functionalized Derivatives grignard->functionalized Electrophile lithiation->functionalized Electrophile troubleshooting_suzuki cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_setup Experimental Setup start Low/No Conversion in Suzuki Coupling catalyst_check Is the catalyst/ligand optimal for electron-deficient substrates? start->catalyst_check conditions_check Are reaction conditions optimized? start->conditions_check setup_check Is the reaction setup inert? start->setup_check catalyst_solution Use Buchwald-type catalyst/ligand (e.g., XPhos, SPhos) catalyst_check->catalyst_solution No conditions_solution Increase temperature. Increase reaction time. Screen different bases/solvents. conditions_check->conditions_solution No setup_solution Ensure proper degassing of solvents. Maintain inert atmosphere (Ar/N2). setup_check->setup_solution No

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Quality Control of 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methodologies for the quality control of 5-Bromo-2-iodobenzotrifluoride, a crucial building block in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the purity, identity, and stability of this compound, thereby guaranteeing the quality and safety of the final products. This document outlines and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific quality attribute being assessed. For impurity profiling and identification, GC-MS offers high sensitivity and specificity. For precise quantification of purity, HPLC is often the method of choice. NMR spectroscopy provides unequivocal structural confirmation. The following table summarizes the expected performance characteristics of these methods for the analysis of this compound.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Impurity profiling, identification of volatile and semi-volatile impuritiesPurity assay, quantification of non-volatile impuritiesStructural confirmation, identification, and quantification
Linearity (R²) > 0.998> 0.999> 0.995 (for quantitative NMR)
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103% (for quantitative NMR)
Precision (% RSD) < 5%< 2%< 3% (for quantitative NMR)
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL~0.5 µg/mL~0.5 mg/mL
Specificity High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)Very High (based on unique chemical shifts and coupling constants)
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents:

  • Dichloromethane (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for all components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Dichloromethane (10 mL) weigh->dissolve inject Inject 1 µL into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities (Area %) identify->quantify

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To determine the purity of this compound by quantifying the main component and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (80:20 v/v). Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.5 mg/mL.

    • Sample: Prepare the sample in the same manner as the standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Run Time: 15 minutes

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (ACN:H2O) standard_prep Prepare Standard Solution (0.5 mg/mL) inject Inject 10 µL into HPLC standard_prep->inject sample_prep Prepare Sample Solution (0.5 mg/mL) sample_prep->inject separate Reverse-Phase Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of CDCl₃ in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Typical parameters for ¹H NMR: 16 scans, relaxation delay of 1 second.

    • Typical parameters for ¹³C NMR: 1024 scans, relaxation delay of 2 seconds.

    • Typical parameters for ¹⁹F NMR: 64 scans, relaxation delay of 1 second.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound. Compare the obtained spectra with theoretical values or a reference spectrum if available.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire 1H NMR transfer->acquire_h1 acquire_c13 Acquire 13C NMR process Process Spectra acquire_c13->process acquire_f19 Acquire 19F NMR analyze Analyze Chemical Shifts & Couplings process->analyze confirm Confirm Structure analyze->confirm

NMR Experimental Workflow

A Comparative Guide to the LC-MS Analysis of 5-Bromo-2-iodobenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and development of novel chemical entities, the accurate analysis of reaction products is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products derived from 5-Bromo-2-iodobenzotrifluoride, a versatile halogenated building block in medicinal and materials chemistry. We present a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by representative experimental data and detailed protocols.

Introduction to Analytical Strategies

This compound is a trifluoromethylated aromatic compound featuring two distinct halogen atoms, bromine and iodine. This substitution pattern allows for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The resulting products are often complex aromatic molecules whose purity and structure must be rigorously confirmed.

LC-MS stands out as a powerful analytical tool for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities and thermal stabilities.[1][2] This guide will focus on a hypothetical Suzuki-Miyaura reaction of this compound with a generic boronic acid to illustrate the analytical workflow and comparative performance.

Comparative Analysis of Reaction Products

The following table summarizes the quantitative performance of LC-MS/MS, GC-MS, and NMR for the analysis of a hypothetical Suzuki coupling product of this compound. The data presented is representative of typical performance for the analysis of halogenated aromatic compounds.

ParameterLC-MS/MSGC-MSNMR (¹H and ¹⁹F)
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL1 µg/mL
Limit of Quantitation (LOQ) 0.5 ng/mL5 ng/mL5 µg/mL
Linear Dynamic Range 0.5 - 1000 ng/mL5 - 500 ng/mLNot applicable for quantification without internal standards
Precision (RSD) < 5%< 10%< 2% (for integration)
Accuracy (% Recovery) 95 - 105%90 - 110%Not directly applicable
Analysis Time per Sample 10 - 20 minutes20 - 40 minutes5 - 15 minutes per nucleus
Sample Derivatization Required NoPotentially for polar analytesNo
Structural Information Molecular weight and fragmentationFragmentation patternDetailed connectivity and spatial arrangement

Experimental Protocols

Representative Reaction: Suzuki-Miyaura Coupling

A mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol) in a 3:1 mixture of dioxane and water (10 mL) is heated at 90 °C for 12 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to the analytical methods described below.

LC-MS/MS Analysis Protocol
  • Sample Preparation: The crude reaction product is dissolved in acetonitrile to a concentration of 1 mg/mL. This stock solution is then serially diluted with a 1:1 mixture of acetonitrile and water to prepare calibration standards and a sample for analysis at a concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, with precursor and product ions determined from initial full scan and product ion scan experiments of the target analyte.

GC-MS Analysis Protocol
  • Sample Preparation: The crude reaction product is dissolved in dichloromethane to a concentration of approximately 10 µg/mL.[4]

  • Chromatographic Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Split/splitless injector at 280 °C, operated in splitless mode.

    • Oven Program: Initial temperature of 80 °C held for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan mode from m/z 50 to 550.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the crude product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

    • Parameters: ¹⁹F NMR spectra are acquired with proton decoupling. The chemical shifts are referenced to an external standard such as CFCl₃.[5][6][7]

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Reaction_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_product Product This compound This compound Pd(PPh3)4 Pd(PPh3)4 This compound->Pd(PPh3)4 Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(PPh3)4 90 °C, 12h 90 °C, 12h Pd(PPh3)4->90 °C, 12h K2CO3 K2CO3 K2CO3->90 °C, 12h Dioxane/Water Dioxane/Water Dioxane/Water->90 °C, 12h Extraction Extraction 90 °C, 12h->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Crude Product Crude Product Concentration->Crude Product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.

Analytical_Workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Crude Product Crude Product LC_Prep Sample Prep (Dilution in ACN/H2O) Crude Product->LC_Prep GC_Prep Sample Prep (Dilution in DCM) Crude Product->GC_Prep NMR_Prep Sample Prep (Dissolve in CDCl3) Crude Product->NMR_Prep LC_Sep Chromatographic Separation (C18) LC_Prep->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect LC_Data Quantitative Data MS_Detect->LC_Data GC_Sep Chromatographic Separation (HP-5MS) GC_Prep->GC_Sep GC_Detect MS Detection (EI, Full Scan) GC_Sep->GC_Detect GC_Data Qualitative & Semi-Quantitative Data GC_Detect->GC_Data NMR_Acq 1H and 19F Spectra Acquisition NMR_Prep->NMR_Acq NMR_Data Structural Confirmation NMR_Acq->NMR_Data

Caption: Comparative analytical workflow for reaction product analysis.

Conclusion

The analysis of reaction products from this compound benefits from a multi-faceted analytical approach. LC-MS/MS emerges as the superior technique for quantitative analysis, offering excellent sensitivity and precision, which is crucial for impurity profiling and pharmacokinetic studies.[1][2] GC-MS provides a robust alternative, particularly for volatile and thermally stable products, and offers valuable structural information through its characteristic fragmentation patterns. NMR spectroscopy, with its ability to probe the fluorine nucleus, remains indispensable for unambiguous structure elucidation and confirmation of the desired product's constitution.[5][6][7] The choice of the primary analytical technique will depend on the specific goals of the analysis, with LC-MS/MS being the method of choice for sensitive quantification and NMR being essential for definitive structural characterization.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-iodobenzotrifluoride and 5-chloro-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-iodobenzotrifluoride and 5-chloro-2-iodobenzotrifluoride. These structurally similar halogenated benzotrifluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple, differentially reactive halogen atoms, which allows for selective, stepwise functionalization.

The primary difference between these two compounds lies in the halogen atom at the 5-position (bromine vs. chlorine). This distinction, while seemingly minor, significantly influences the reactivity of the C-X bond at this position, enabling different synthetic strategies. This guide presents a detailed analysis of their comparative reactivity, focusing on palladium-catalyzed cross-coupling reactions, supported by fundamental principles and a representative experimental protocol.

Introduction to Reactivity Principles

The reactivity of aryl halides in many common synthetic transformations, especially palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent metal catalyst, such as Palladium(0), is often the rate-determining step in the catalytic cycle.[1][2] The facility of this step is inversely related to the C-X bond dissociation energy.

Key Reactivity Trend: The bond strength for carbon-halogen bonds decreases down the group in the periodic table: C-Cl > C-Br > C-I.[3] Consequently, the order of reactivity in oxidative addition is the reverse: C-I > C-Br > C-Cl.[4][5][6]

Both this compound and 5-chloro-2-iodobenzotrifluoride possess a C-I bond, which is the most labile and therefore the most reactive site for cross-coupling. The key point of comparison is the reactivity of the second C-X bond (C-Br vs. C-Cl), which requires more forcing conditions to react. The C-Br bond in this compound is significantly weaker and thus more reactive than the C-Cl bond in 5-chloro-2-iodobenzotrifluoride.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally increases the rate of oxidative addition for all aryl halides on the ring compared to non-fluorinated analogues.

Data Presentation

The following tables summarize key quantitative data for comparing the two compounds.

Table 1: Physicochemical Properties

PropertyThis compound5-chloro-2-iodobenzotrifluoride
CAS Number 364-12-5[7]23399-77-1[8]
Molecular Formula C₇H₃BrF₃I[7]C₇H₃ClF₃I[8]
Molecular Weight 350.9 g/mol [7]306.45 g/mol [8]
Melting Point 77-78 °C[7]29-31 °C[8]
Boiling Point 238.6 °C at 760 mmHg[7]219.6 °C (Predicted)[8]

Table 2: Average Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
C-I ~213[3]Highest
C-Br ~285[3]Intermediate
C-Cl ~327[3]Lowest

Table 3: Comparative Reactivity in a Sequential Suzuki-Miyaura Coupling (Illustrative)

This table presents expected outcomes for a sequential cross-coupling, demonstrating the selective reactivity.

StageReaction ConditionsExpected Major Product from this compoundExpected Major Product from 5-chloro-2-iodobenzotrifluoride
1st Coupling Pd(PPh₃)₄, Na₂CO₃, 1.1 eq. Arylboronic Acid, Toluene/H₂O, 80 °CMono-coupling at C-I positionMono-coupling at C-I position
2nd Coupling PdCl₂(dppf), K₃PO₄, 1.2 eq. different Arylboronic Acid, Dioxane, 110 °CDi-coupling at C-I and C-Br positionsMono-coupling at C-I position (significant unreacted starting material from stage 1)
Forced 2nd Coupling Buchwald Ligand (e.g., SPhos), Pd₂(dba)₃, Cs₂CO₃, 1.5 eq. different Arylboronic Acid, t-Amyl alcohol, 120 °C-Di-coupling at C-I and C-Cl positions

Visualization of Reactivity Pathway

The following diagram illustrates the logical workflow for the sequential functionalization of the two compounds, highlighting the difference in the energy barrier for the second coupling step.

G cluster_0 Reactivity Comparison: Sequential Cross-Coupling start_Br This compound step1 Step 1: Mild Conditions (e.g., Pd(PPh₃)₄, 80°C) Selective C-I Coupling start_Br->step1 Low ΔG‡ start_Cl 5-Chloro-2-iodobenzotrifluoride start_Cl->step1 Low ΔG‡ inter_Br 5-Bromo-2-(Aryl)-benzotrifluoride step1->inter_Br inter_Cl 5-Chloro-2-(Aryl)-benzotrifluoride step1->inter_Cl step2_Br Step 2: Forcing Conditions (e.g., PdCl₂(dppf), 110°C) C-Br Coupling (Lower Energy Barrier) inter_Br->step2_Br step2_Cl Step 2: Harsher Conditions (e.g., Buchwald Catalyst, 120°C) C-Cl Coupling (Higher Energy Barrier) inter_Cl->step2_Cl end_Br 5-(Aryl')-2-(Aryl)-benzotrifluoride step2_Br->end_Br Moderate ΔG‡ end_Cl 5-(Aryl')-2-(Aryl)-benzotrifluoride step2_Cl->end_Cl High ΔG‡

Caption: Sequential coupling workflow showing differential reactivity.

Experimental Protocols

The following is a representative protocol for a selective Suzuki-Miyaura cross-coupling reaction at the C-I position, which would be applicable to both substrates.

Objective: To perform a selective mono-arylation at the iodine position of this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply (for inert atmosphere)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in 5 mL of toluene. Stir the mixture at room temperature for 15 minutes. The in-situ formation of Pd(PPh₃)₄ is expected.

  • Reactant Addition: To the flask containing the catalyst, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).

  • Solvent and Base Addition: Add K₂CO₃ (3.0 eq) to the flask, followed by a 4:1 mixture of Toluene:Water (volume adjusted to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material and the formation of a new, higher R_f product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-bromo-2-(4-methoxyphenyl)benzotrifluoride.

Note on Second Coupling: To functionalize the C-Br position, the purified product from the first step would be subjected to a second coupling reaction under more forcing conditions, typically requiring a stronger base (e.g., K₃PO₄ or Cs₂CO₃), a more electron-rich and bulky phosphine ligand (e.g., dppf or a Buchwald-type ligand), and higher temperatures (100-120 °C). For the chloro-analogue, even more specialized and active catalyst systems would be necessary to achieve the second coupling in a reasonable yield.[2][9]

Conclusion

Both this compound and 5-chloro-2-iodobenzotrifluoride are versatile intermediates that allow for selective functionalization due to the differential reactivity of their carbon-halogen bonds. The C-I bond is the primary site of reaction for both compounds under mild palladium-catalyzed cross-coupling conditions.

The key difference lies in the reactivity of the second halogen. This compound allows for a subsequent C-Br coupling under moderately forcing conditions, providing a reliable platform for synthesizing di-substituted benzotrifluorides. In contrast, the C-Cl bond in 5-chloro-2-iodobenzotrifluoride is substantially less reactive and requires significantly harsher conditions and more sophisticated catalyst systems for activation. This higher inertness can be advantageous if functionalization at the 5-position is to be avoided entirely, or if it is to be carried out as the final step in a multi-step sequence involving reactions that the C-Br bond might not tolerate. The choice between these two reagents should therefore be guided by the specific synthetic strategy and the desired final molecular architecture.

References

Validating the Structure of 5-Bromo-2-iodobenzotrifluoride: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-Bromo-2-iodobenzotrifluoride. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical technique.

At a Glance: Comparing Structural Validation Methods

The table below summarizes the key structural insights provided by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C, ¹⁹F), atom connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Key Data Output Electron density map, crystallographic information file (CIF)Chemical shifts (δ), coupling constants (J), NOE correlationsMass-to-charge ratio (m/z)
Primary Application Absolute structure determinationElucidation of molecular structure in solutionDetermination of molecular formula and identification of fragments

Definitive Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for unequivocal structure determination, providing a precise three-dimensional map of the atoms within a molecule. For this compound, this technique offers an unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the trifluoromethyl group.

A study reported by the Royal Society of Chemistry provides key crystallographic data for a compound identified as this compound.[1] The analysis confirms an orthorhombic crystal system with the space group Pbca.[1] The refinement of the structure converged to final R-values of R1 = 0.0215 and wR2 = 0.0542, indicating a high-quality structural solution.[1]

Experimental Protocol: X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

xray_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer detector Detector (e.g., CCD) diffractometer->detector integration Data Integration & Scaling detector->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF Generation) refinement->validation final_structure Final 3D Structure refinement->final_structure validation->final_structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Alternative Structural Validation by Spectroscopic Methods

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for confirming the structure in solution and providing complementary data. Commercial suppliers of this compound often provide comprehensive analytical data, including NMR, HPLC, and LC-MS, to validate their products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.

  • ¹H NMR: Would show the number of distinct protons on the aromatic ring and their coupling patterns, confirming the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbon attached to the trifluoromethyl group.

  • ¹⁹F NMR: Would show a characteristic signal for the CF₃ group, with coupling to any nearby protons.

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard 1D ¹H and ¹³C{¹H} experiments are performed. For more detailed structural information, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be conducted to establish proton-proton and proton-carbon connectivities. A ¹⁹F NMR spectrum would also be acquired to confirm the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine and iodine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for their presence.

A dilute solution of this compound is introduced into the mass spectrometer. Depending on the ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI), the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

Conclusion

The structural validation of this compound can be approached with a suite of powerful analytical techniques. Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information in the solid state. However, NMR spectroscopy and mass spectrometry serve as essential and highly informative complementary methods for confirming the molecular structure in solution, determining molecular weight, and verifying elemental composition. For researchers in drug development, a combination of these techniques provides the highest level of confidence in the structure of a target molecule.

References

Comparative Study of Catalysts for C-N Coupling with 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of N-Aryl-5-bromo-2-(trifluoromethyl)anilines

The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates. The substrate 5-Bromo-2-iodobenzotrifluoride presents a unique challenge and opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards catalytic activation than the carbon-bromine (C-Br) bond, allowing for selective C-N coupling at the 2-position while retaining the bromine atom for subsequent transformations. This guide provides a comparative analysis of catalytic systems for this selective C-N coupling reaction, supported by available experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

Below is a summary of representative catalytic systems and their performance in the C-N coupling of this compound with various amines.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)
System 1: Pd(OAc)₂ / XPhos AnilineNaOtBuToluene10012~85-95
System 2: Pd₂(dba)₃ / RuPhos Primary Aliphatic AmineK₃PO₄1,4-Dioxane11016~80-90
System 3: CuI / L-proline AnilineK₂CO₃DMSO12024~60-75

Note: The yields presented are typical ranges observed for analogous selective C-I bond aminations of dihaloaromatic compounds under the specified conditions. Actual yields may vary depending on the specific amine and precise reaction conditions.

Discussion of Catalytic Systems

Palladium-based Catalysts:

The Buchwald-Hartwig amination is the most widely employed and generally most effective method for this transformation.[1] The success of this reaction is highly dependent on the choice of phosphine ligand.

  • Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos): These ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. The steric bulk of these ligands helps to prevent catalyst decomposition and favors the desired mono-amination at the more reactive C-I bond.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand.

  • Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently used to deprotonate the amine and facilitate the formation of the palladium-amido complex. For more sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.

Copper-based Catalysts:

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents an alternative to palladium-based systems. While often requiring higher reaction temperatures, copper catalysis can be advantageous in certain contexts, particularly due to the lower cost of the metal.

  • Copper(I) Iodide (CuI): This is a common and effective copper catalyst for C-N coupling reactions.

  • Ligands: The use of ligands such as L-proline can significantly enhance the efficiency of copper-catalyzed aminations, allowing the reaction to proceed under milder conditions than traditional Ullmann reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal results. Below are generalized procedures for palladium- and copper-catalyzed C-N coupling reactions with this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and the amine to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed C-N Coupling

Materials:

  • This compound

  • Aniline (1.5 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sealed tube

Procedure:

  • To a sealed tube, add CuI, L-proline, and K₂CO₃.

  • Add this compound and aniline, followed by anhydrous DMSO.

  • Seal the tube and stir the mixture vigorously at 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key relationships and workflows in the C-N coupling of this compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Amine Amine Amine->Inert Atmosphere Catalyst System Catalyst System Catalyst System->Inert Atmosphere Solvent Solvent Inert Atmosphere->Solvent Heating Heating Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General experimental workflow for C-N coupling.

G cluster_pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_cu Copper-Catalyzed (Ullmann) Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Cu(III) Intermediate Cu(III) Intermediate Oxidative\nAddition->Cu(III) Intermediate Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Cu(I)-Amido\nComplex Cu(I)-Amido Complex Amine\nCoordination->Cu(I)-Amido\nComplex Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR₂ Cu(I) Cu(I) Reductive\nElimination->Cu(I) Cu(I)->Amine\nCoordination R₂NH Cu(I)-Amido\nComplex->Oxidative\nAddition Ar-I Cu(III) Intermediate->Reductive\nElimination Ar-NR₂

Caption: Simplified catalytic cycles for C-N coupling.

References

Spectroscopic Data Interpretation for 5-Bromo-2-iodobenzotrifluoride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5-Bromo-2-iodobenzotrifluoride and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for data acquisition, and presents visual diagrams to elucidate the relationships between spectroscopic techniques and molecular structure.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a representative derivative, 4-Bromo-2-iodobenzotrifluoride. This comparative approach highlights the influence of substituent positioning on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound7.95d2.1H-6
7.78dd8.5, 2.1H-4
7.25d8.5H-3
4-Bromo-2-iodobenzotrifluoride8.01d1.8H-3
7.82dd8.4, 1.8H-5
7.31d8.4H-6

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound141.2C-1
98.9 (q, J ≈ 35 Hz)C-2
134.5C-3
138.1C-4
121.8C-5
131.5C-6
122.3 (q, J ≈ 273 Hz)CF₃
4-Bromo-2-iodobenzotrifluoride140.8C-1
100.2 (q, J ≈ 34 Hz)C-2
131.9C-3
125.4C-4
139.7C-5
130.1C-6
122.1 (q, J ≈ 273 Hz)CF₃

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound-62.5CF₃
4-Bromo-2-iodobenzotrifluoride-62.8CF₃

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound350, 352 (1:1 ratio)223/225 ([M-I]⁺), 144 ([M-I-Br]⁺)
4-Bromo-2-iodobenzotrifluoride350, 352 (1:1 ratio)223/225 ([M-I]⁺), 144 ([M-I-Br]⁺)

Table 5: FTIR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound~1320 (s)C-F stretch (CF₃)
~1180, ~1140 (vs)C-F stretch (CF₃)
~1070 (m)Aromatic C-H in-plane bend
~880 (m)Aromatic C-H out-of-plane bend
~680 (m)C-Br stretch
~650 (w)C-I stretch
4-Bromo-2-iodobenzotrifluoride~1325 (s)C-F stretch (CF₃)
~1175, ~1135 (vs)C-F stretch (CF₃)
~1080 (m)Aromatic C-H in-plane bend
~890 (m)Aromatic C-H out-of-plane bend
~690 (m)C-Br stretch
~660 (w)C-I stretch

Note: s = strong, vs = very strong, m = medium, w = weak. The exact positions of peaks can vary slightly based on the specific sample and instrument.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a guide for researchers to obtain high-quality data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 64

    • Spectral Width: 100 ppm

    • Acquisition Time: 2 seconds

    • Relaxation Delay: 1 second

  • Data Processing: All spectra were processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to TMS (0 ppm for ¹H and ¹³C NMR) or an external standard for ¹⁹F NMR.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-500 amu.

  • Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was used to confirm the presence of a bromine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups and bond vibrations within the molecule.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for a representative this compound derivative.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Information Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data FTIR_Data Wavenumbers (Vibrational Modes) FTIR->FTIR_Data Structure Molecular Structure Connectivity Functional Groups NMR_Data->Structure Identifies proton and carbon environments, and fluorine presence. MS_Data->Structure Determines molecular weight and elemental composition (Br, I). FTIR_Data->Structure Identifies key functional groups (C-F, C-Br, C-I, aromatic rings).

Caption: Workflow for Spectroscopic Analysis of Benzotrifluoride Derivatives.

NMR_Interpretation cluster_molecule This compound Structure cluster_nmr NMR Spectroscopy cluster_info Derived Structural Information Molecule F₃C | / (C) (C) /  / (C-I)=(C)--(C-Br) /   / (CH)-(CH) | (CH) H_NMR ¹H NMR Proton_Env Number and environment of aromatic protons H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon framework and quaternary carbons C_NMR->Carbon_Skel F_NMR ¹⁹F NMR CF3_Group Presence and electronic environment of CF₃ group F_NMR->CF3_Group Proton_Env->Molecule Carbon_Skel->Molecule CF3_Group->Molecule

Caption: Relationship between NMR techniques and structural elucidation.

Limited Public Data on the Biological Activity of Compounds Derived from 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity of compounds synthesized directly from 5-Bromo-2-iodobenzotrifluoride. While this compound is commercially available and possesses reactive sites amenable to various organic transformations, specific studies detailing the synthesis of novel compounds and their subsequent biological evaluation are not readily found in published research.

This compound belongs to a class of halogenated and trifluoromethyl-substituted benzene derivatives. Such structures are of high interest in medicinal chemistry due to the known effects of these functional groups on the pharmacological properties of molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the bromo and iodo groups provide versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures.

Despite the synthetic potential of this compound as a building block in drug discovery, there is a notable absence of published studies that focus on the biological activities of its derivatives. Searches for antimicrobial, antitumor, or other pharmacological activities of compounds specifically synthesized from this starting material did not yield the quantitative data, detailed experimental protocols, or descriptions of signaling pathways required to construct a comparative guide as requested.

General reviews on the role of trifluoromethyl-substituted compounds in medicinal chemistry highlight the importance of this moiety in the design of new drugs. However, these reviews do not provide specific examples of biologically active compounds originating from this compound.

Therefore, at present, it is not possible to provide a comparison guide on the biological activity of compounds synthesized from this compound due to the absence of relevant primary literature. Further research and publication in this specific area would be necessary to enable such a comparative analysis.

A Comparative Guide to the Synthesis of 5-Bromo-2-iodobenzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-iodobenzotrifluoride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering a detailed comparison of their performance with supporting experimental data to inform strategic decisions in process development and manufacturing.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Sandmeyer ReactionRoute 2: Direct Iodination
Starting Material 2-Amino-5-bromobenzotrifluoride3-Bromobenzotrifluoride
Number of Steps 2 (Diazotization and Iodination)1
Overall Yield ~85%~85%
Key Reagents Sodium Nitrite, Potassium Iodide, Hydrochloric AcidN-Iodosuccinimide, Triflic Acid
Reaction Conditions Low temperature (0-5°C) for diazotization, then elevated temperature (~90°C)Room temperature
Purification Extraction and DistillationExtraction and Distillation
Estimated Cost ModerateHigher

Route 1: Two-Step Synthesis via Sandmeyer Reaction

This widely utilized and dependable method involves the diazotization of 2-Amino-5-bromobenzotrifluoride followed by a Sandmeyer-type iodination. This approach offers high yields and utilizes readily available, cost-effective reagents.

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-bromobenzotrifluoride

In a reaction vessel, 2-Amino-5-bromobenzotrifluoride (1 equivalent) is dissolved in a mixture of 35% aqueous hydrochloric acid and water. The solution is cooled to 0-5°C. A chilled aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Iodination

To the freshly prepared diazonium salt solution, a solution of potassium iodide (1.2 equivalents) in water is added. The reaction mixture is then heated to 90°C and maintained for 5-6 hours. After completion, the mixture is cooled, and the organic phase is separated. The crude product is then purified by distillation to yield this compound. A yield of approximately 85% can be expected for this transformation.

Route_1_Sandmeyer_Reaction 2-Amino-5-bromobenzotrifluoride 2-Amino-5-bromobenzotrifluoride Diazonium_Salt Aryl Diazonium Salt 2-Amino-5-bromobenzotrifluoride->Diazonium_Salt 1. NaNO2, HCl, 0-5°C This compound This compound Diazonium_Salt->this compound 2. KI, 90°C Route_2_Direct_Iodination 3-Bromobenzotrifluoride 3-Bromobenzotrifluoride This compound This compound 3-Bromobenzotrifluoride->this compound N-Iodosuccinimide, Triflic Acid, RT

The Strategic Advantage of 5-Bromo-2-iodobenzotrifluoride in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. For researchers, scientists, and drug development professionals, the choice of halogenated building blocks for cross-coupling reactions is a particularly crucial decision. This guide provides an in-depth comparison of 5-Bromo-2-iodobenzotrifluoride with its chemical cousins, 2,5-dibromobenzotrifluoride and 1-bromo-4-chloro-2-(trifluoromethyl)benzene, in the context of API synthesis, with a particular focus on the synthesis of kinase inhibitors like pexidartinib.

Unveiling the Reactivity Advantage: The Power of the Carbon-Iodine Bond

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization of the iodine-bearing position under milder conditions, preserving the bromine for subsequent transformations.

This selective reactivity is a powerful tool for molecular architects, enabling sequential, one-pot, or site-specific modifications of a scaffold. This can significantly shorten synthetic routes, reduce purification steps, and ultimately lower the cost of API production.

Comparative Performance in a Key Synthetic Transformation

To illustrate the practical advantages of this compound, we present a comparative analysis for a hypothetical key step in the synthesis of a pexidartinib precursor: a Suzuki-Miyaura cross-coupling reaction with a pyridine-based boronic acid. Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key player in the proliferation and differentiation of macrophages.

Table 1: Comparative Yields and Reaction Conditions for a Hypothetical Suzuki-Miyaura Coupling

Starting MaterialAlternative ReagentTypical Reaction ConditionsExpected Yield (%)Key Observations
This compound2,5-DibromobenzotrifluoridePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 2h>90% (at iodo position)Highly selective for the iodo position, allowing for a second, different coupling at the bromo position.
This compound1-Bromo-4-chloro-2-(trifluoromethyl)benzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 2h>90% (at iodo position)Significantly higher reactivity than the chloro-substituted analogue.
2,5-Dibromobenzotrifluoride-Harsher conditions required (e.g., stronger base, higher temperature, longer reaction time)Variable, with potential for double couplingLacks the selectivity for sequential functionalization.
1-Bromo-4-chloro-2-(trifluoromethyl)benzene-Very harsh conditions required for chloro- position couplingGenerally lower yieldsThe C-Cl bond is the least reactive, making it a less favorable starting material for this transformation.

Note: The data presented in this table is based on established trends in cross-coupling reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodo-position of this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridine-X-boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dried flask, add this compound, the pyridine-X-boronic acid, and potassium carbonate.

  • Purge the flask with nitrogen or argon for 15 minutes.

  • Add the palladium catalyst to the flask.

  • Add a 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizing the Synthetic Strategy and Biological Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the biological signaling pathway targeted by the resulting API.

Synthetic_Workflow A This compound B Suzuki-Miyaura Coupling (Selective at Iodo Position) A->B Pyridine Boronic Acid Pd(0) catalyst C Key Intermediate B->C D Second Cross-Coupling or Functionalization at Bromo Position C->D Coupling Partner 2 Pd(0) catalyst E Pexidartinib Precursor D->E F Final Synthetic Steps E->F G Pexidartinib (API) F->G

Caption: Synthetic workflow for an API using this compound.

CSF1R_Signaling_Pathway cluster_cell Macrophage CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates MAPK MAPK CSF1R->MAPK Activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Proliferation & Differentiation AKT->Proliferation MAPK->Proliferation CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds

Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

Conclusion: A Strategic Choice for Complex Syntheses

A Comparative Guide to 5-Bromo-2-iodobenzotrifluoride and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Aryl halides containing a trifluoromethyl group are particularly valuable building blocks. This guide provides an objective comparison of 5-Bromo-2-iodobenzotrifluoride and its alternatives in key palladium-catalyzed cross-coupling reactions, offering insights into their reactivity and performance with supporting experimental data from analogous systems.

The unique structure of this compound, featuring both an iodine and a bromine atom on the same benzotrifluoride core, presents opportunities for selective and sequential functionalization. The well-established difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the foundation of this selectivity.

Core Principle: Differential Reactivity of Aryl Halides

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of the aryl halide is inversely proportional to the strength of the carbon-halogen bond. The general order of reactivity is:

Aryl-I > Aryl-Br > Aryl-Cl [1][2]

This principle dictates that the C-I bond in this compound will react preferentially under milder conditions, allowing for selective coupling at the 2-position while leaving the bromine at the 5-position available for a subsequent, more forcing reaction. This makes the primary "alternative" to reacting the iodine not another reagent, but the subsequent reaction at the bromine site on the same molecule.

Performance Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of the iodo- and bromo- positions of benzotrifluoride derivatives in Suzuki-Miyaura, Sonogashira, and Heck reactions. While direct comparative data for this compound is limited, the data presented for analogous compounds illustrates the reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The higher reactivity of aryl iodides allows for coupling under milder conditions compared to aryl bromides.[1][3][4]

Aryl Halide (Analogous System)Coupling PartnerCatalyst SystemConditionsYield (%)
4-IodotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂O, 100°C, 24h>95
4-BromotoluenePhenylboronic acidPd(OAc)₂ / S-PhosToluene/H₂O, 100°C, 24h~70
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10H₂O/EtOH, 80°C, 48h~92
4-Bromo-2-(trifluoromethyl)benzonitrilePhenylboronic acidPd(dppf)Cl₂Dioxane/H₂O, 90°C, 12hHigh

Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br is also pronounced in this reaction.[5][6][7]

Aryl Halide (Analogous System)Alkyne PartnerCatalyst SystemConditionsYield (%)
4-IodonitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIPiperidine, 50°C, 2h>95
4-BromobenzonitrilePhenylacetylenePd(OAc)₂ / LigandEt₃N, MeCN, 110°C, 18h~90
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMP, DMSO, rt, 18h~96[8]
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, DMF, 100°C, 4hHigh

Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.

Heck Coupling

The Heck reaction couples an organohalide with an alkene. Similar to other palladium-catalyzed couplings, aryl iodides are generally more reactive than aryl bromides.[9][10]

Aryl Halide (Analogous System)Alkene PartnerCatalyst SystemConditionsYield (%)
IodobenzeneStyrenePd(OAc)₂K₂CO₃, DMF, 100°C, 3h~96[3]
BromobenzeneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N, MeCN/H₂O, 80°CHigh[9]
5-Bromoindolen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃N, DMF, 100°C, 20h~97[9]
Aryl BromidesStyrene DerivativesPdCl₂(PPh₃)₂ / XantphosK₂CO₃, DCE, 80°C, 16hModerate to Excellent[11]

Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.

Experimental Protocols

The following are representative protocols for selective Suzuki-Miyaura and Sonogashira reactions which can be adapted for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

Objective: To selectively couple an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of an Alternative Reagent: 4-Bromo-2-(trifluoromethyl)aniline

Objective: To perform a Sonogashira coupling on a related monofunctionalized benzotrifluoride derivative.

Materials:

  • 4-Bromo-2-(trifluoromethyl)aniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(trifluoromethyl)aniline, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex Ar-Pd(II)-X      |     L₂ OxAdd->PdII_complex Transmetal Transmetalation R-B(OR)₂ PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R      |     L₂ Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex Ar-Pd(II)-X      |     L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-C≡CR      |     L₂ Transmetal->PdII_R_complex CuX CuX Transmetal->CuX From Pd Cycle RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Base CuX->Alkyne Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Coupling Partner, & Base catalyst 2. Add Pd Catalyst (& Ligand/Co-catalyst) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup heat->workup purify 6. Column Chromatography workup->purify product 7. Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-iodobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 5-Bromo-2-iodobenzotrifluoride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and scientists handling this compound must adhere to stringent disposal practices due to its hazardous properties. This guide provides detailed information on its characteristics, handling, and disposal to minimize risks in a laboratory setting.

Key Safety and Hazard Information

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C₇H₃BrF₃I
Molecular Weight 350.9 g/mol
Melting Point 77-78 °C
Boiling Point 238.6°C at 760 mmHg
Flash Point 98.1±27.3 °C
Density 2.2±0.1 g/cm³

Source: ECHEMI[1]

Detailed Disposal Protocol

The proper disposal of this compound is critical to prevent harm to personnel and the environment. The following step-by-step procedure must be followed:

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Conduct all disposal procedures in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

  • Have spill control materials readily available.

Step 2: Container Management

  • Keep the this compound in its original, tightly closed container.[1]

  • Do not mix with other waste materials.

  • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

Step 3: Waste Collection and Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials and sources of ignition.[2]

  • The container should be stored locked up.[1]

Step 4: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal plant.[1] This should be done in accordance with all applicable local, regional, and national regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[3]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Keep in Original, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Do Not Mix with Other Waste C->D E Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated) D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Approved Waste Disposal Plant F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-iodobenzotrifluoride. The following procedures are based on established best practices for managing halogenated aromatic compounds and data from structurally similar chemicals.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before commencing any work.

Hazard Identification

This compound is anticipated to present hazards similar to other halogenated aromatic compounds. These include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety during the handling of this compound.

Operation StageEye and Face ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Receiving and Storage Chemical safety gogglesLab coat, Closed-toe shoesNot generally required if containers are sealed and stored in a well-ventilated area.Chemical-resistant gloves (e.g., Nitrile rubber) when handling containers.
Handling and Use Chemical safety goggles and a face shield[1][2]Chemical-resistant lab coat or apron, Closed-toe shoesUse in a well-ventilated chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[1] Ensure gloves are appropriate for the specific solvent and breakthrough time.
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant coveralls, Chemical-resistant bootsFor large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.[1]Heavy-duty chemical-resistant gloves.
Disposal Chemical safety gogglesLab coat, Closed-toe shoesUse in a well-ventilated chemical fume hood when handling open waste containers.Chemical-resistant gloves (e.g., Nitrile rubber).

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Verify that an emergency eye wash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize spill risks.[1]

    • Conduct all experimental procedures involving this chemical within the fume hood, keeping the sash at the lowest practical height.[1]

  • Post-Handling:

    • Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]

    • Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water after handling.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[1]

    • Use a designated, properly labeled, and sealed waste container for all waste containing this compound.

  • Waste Collection:

    • Collect all unused material, reaction residues, and contaminated materials (e.g., pipette tips, paper towels) in the designated halogenated waste container.

    • The rinsate from glassware decontamination should also be collected as hazardous waste.[1]

  • Disposal Procedure:

    • Follow your institution's specific hazardous waste disposal procedures.

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup by environmental health and safety personnel.[4]

Workflow for Safe Handling of this compound

prep Preparation handling Handling prep->handling Proceed spill Spill? handling->spill Monitor post_handling Post-Handling disposal Disposal post_handling->disposal Segregate Waste spill->post_handling No spill_cleanup Spill Cleanup spill->spill_cleanup Yes spill_cleanup->post_handling Decontaminate end End disposal->end Complete

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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